Product packaging for Antimony calcium oxide(Cat. No.:CAS No. 55200-87-8)

Antimony calcium oxide

Cat. No.: B1205089
CAS No.: 55200-87-8
M. Wt: 403.67 g/mol
InChI Key: JJGHHCJCTIFFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antimony calcium oxide refers to a class of mixed metal oxide compounds containing calcium (Ca), antimony (Sb), and oxygen (O), such as CaSb₂O₆. These materials are of significant interest in advanced materials research due to their structural properties and potential functionality when doped with activator ions . The compound is typically synthesized through high-temperature solid-state reactions from precursor powders like calcium carbonate (CaCO₃) and antimony trioxide (Sb₂O₃) . A prominent area of investigation involves doping the calcium antimony oxide matrix with transition metal ions like Mn⁴⁺ to develop novel phosphor materials . These doped phosphors exhibit a broad red emission band between 550–800 nm, which is attributed to the ²E g → ⁴A 2g transition of the Mn⁴⁺ ion . This specific emission profile makes them suitable candidates for application in plant growth lighting, as the deep red light overlaps with the absorption ranges of key photosynthetic pigments, including chlorophyll and phytochrome Pfr . In other research contexts, antimony trioxide (Sb₂O₃) is studied alongside calcium phosphate (Ca₃(PO₄)₂) as components in polymer-based nanocomposites for biomedical applications, such as wound dressing materials . In such composites, Sb₂O₃ can enhance antibacterial properties, while calcium compounds are known to release Ca²⁺ ions, which are believed to play a role in accelerating cell proliferation during wound healing . Researchers are exploring the synergistic effects of combining these materials to create composites with enhanced mechanical performance, antibacterial efficacy, and bioactivity . This product is supplied for laboratory research and development purposes only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ca2O5Sb2 B1205089 Antimony calcium oxide CAS No. 55200-87-8

Properties

CAS No.

55200-87-8

Molecular Formula

Ca2O5Sb2

Molecular Weight

403.67 g/mol

IUPAC Name

dicalcium;antimony(3+);oxygen(2-)

InChI

InChI=1S/2Ca.5O.2Sb/q2*+2;5*-2;2*+3

InChI Key

JJGHHCJCTIFFGX-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Sb+3].[Sb+3]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Sb+3].[Sb+3]

Synonyms

antimonic acid, calcium salt
calcium antimonate

Origin of Product

United States

Historical Context and Significance in Inorganic Chemistry

The association of calcium and antimony oxides dates back to antiquity. One of the earliest known applications was in the creation of opaque colored glass during the 18th Dynasty of Egypt (c. 1570–1292 B.C.). esrf.frresearchgate.net Ancient artisans produced white, blue, and turquoise glasses opacified by finely dispersed crystals of calcium antimonate (B1203111). esrf.fr It is believed that these early chemists synthesized calcium antimonate, which does not occur naturally, and then added it to molten glass to achieve the desired opacity. esrf.frmdpi.com The two primary forms identified in these ancient artifacts are CaSb₂O₆ (hexagonal) and Ca₂Sb₂O₇ (cubic or orthorhombic). researchgate.netmdpi.comresearchgate.net The use of calcium antimonate as an opacifier continued through the Roman period until it was largely replaced by tin-based compounds around the 4th century AD. mdpi.comrsc.org

From a mineralogical perspective, naturally occurring antimony oxides, often referred to as antimony ochres, can contain calcium. These are typically weathering products of antimony sulfide (B99878) minerals like stibnite (B1171622) (Sb₂S₃). These hydrated phases often exhibit a pyrochlore-type crystal structure.

In the annals of inorganic chemistry, the synthesis and structural characterization of different calcium antimonate phases have been a subject of study. The compound Ca₂Sb₂O₇ is known to crystallize in an orthorhombic weberite-type structure under ambient pressure, though a cubic pyrochlore (B1171951) structure can form at high pressures or lower temperatures. uniroma1.it The CaSb₂O₆ compound typically adopts a trigonal (hexagonal) crystal structure. osti.govresearchgate.net The development of synthesis methods, such as the solid-state reaction of antimony trioxide with a calcium source in an oxidizing atmosphere, has been crucial for producing the compound for various applications, including as a ceramic pigment. google.com

Contemporary Relevance in Advanced Functional Materials Research

The unique electronic and structural properties of antimony calcium oxides have propelled them into the forefront of modern materials research. Scientists are exploring their potential in a diverse range of high-tech applications.

A significant area of research is photocatalysis . Nanocrystalline calcium antimony oxide hydroxide (B78521), with the formula CaSb₂O₅(OH)₂, has demonstrated high efficiency in degrading organic pollutants, such as industrial dyes and benzene (B151609), under UV irradiation. researchgate.net Studies have shown that its photocatalytic activity can be significantly higher than that of the commercial standard, titanium dioxide (P25), which is attributed to its strong oxidative capability and large specific surface area. researchgate.net

In the field of luminescent materials , doped antimony calcium oxides are showing great promise. Specifically, CaSb₂O₆ doped with manganese (Mn⁴⁺) has been synthesized and characterized as an efficient red-light-emitting phosphor. mdpi.comresearchgate.net This material can be excited by near-UV or blue light to produce a narrow red emission band, making it a suitable candidate for specialized applications such as artificial lighting for plant growth, as its emission spectrum overlaps with the absorption ranges of key photosynthetic pigments. mdpi.com Other research has investigated the tunable luminescence of Ca₂Sb₂O₇ doped with europium (Eu³⁺) and bismuth (Bi³⁺) for potential use in white light-emitting diodes (WLEDs) and optical temperature sensing. researchgate.net

Furthermore, the broader family of antimony oxides containing calcium is being investigated for its electronic and ionic properties . Complex pyrochlore (B1171951) oxides incorporating calcium and antimony are being synthesized to study their dielectric and magnetic behaviors. chalmers.se There is also research into enhancing the properties of known materials through doping; for example, substituting calcium into certain oxide structures has been shown to increase oxide-ion conductivity, which is relevant for applications like solid oxide fuel cells. acs.org In a more prospective application, theoretical studies have identified antimony-doped calcium oxide as a potential material for hosting qubits, the fundamental units of quantum computers, due to its predicted low environmental noise. uchicago.edu

Scope and Research Objectives for Antimony Calcium Oxide Based Systems

Solid-State Reaction Approaches

Solid-state reactions represent the most conventional method for producing mixed-metal oxides. uci.edu This approach involves the direct reaction of powdered precursors at elevated temperatures, relying on atomic diffusion across particle interfaces to form the desired product phase. uci.edu

High-Temperature Synthesis Protocols

High-temperature solid-state synthesis is a foundational technique for producing thermodynamically stable oxide phases. The process typically involves intimately mixing stoichiometric amounts of precursor powders, such as calcium carbonate (CaCO₃) or calcium oxide (CaO) and antimony oxides (e.g., Sb₂O₃, Sb₂O₅), followed by prolonged heating. uci.edu Phase equilibria studies of the CaO-SbOₓ system in air have identified the formation of specific compounds at very high temperatures; for instance, CaSb₂O₆ was observed to decompose into Ca₂Sb₂O₇, Sb₄O₆, and O₂ at temperatures exceeding 1336 ± 5°C. researchgate.net Similarly, the synthesis of complex oxynitrides like Ca₁.₅Ba₀.₅Si₅O₃N₆ utilizes a conventional solid-state reaction at 1400 °C under a nitrogen flow. berkeley.edu While effective for achieving crystalline, single-phase powders, these methods are energy-intensive and can lead to products with large, non-uniform particle sizes. sigmaaldrich.com

Low-Temperature Synthesis Strategies

Efforts to reduce the high energy consumption and broad particle size distribution associated with high-temperature methods have led to the development of low-temperature solid-state strategies. These routes are particularly crucial for synthesizing metastable phases that are not accessible at high temperatures. escholarship.org One such approach is solid-state metathesis, which involves an exchange reaction between precursors, often a metal halide and an oxide or alkoxide. These reactions can be driven by the formation of a stable, often molten, salt byproduct that enhances reaction kinetics. escholarship.org For example, "cometathesis" reactions, which use a combination of precursors, have been shown to lower the synthesis temperature for some ternary oxides from 700 °C to 550 °C while maintaining phase selectivity. escholarship.org Such strategies could potentially be applied to the this compound system to achieve phase formation at significantly reduced temperatures.

Impact of Precursors and Stoichiometry on Phase Formation

The selection of precursors and the precise control of their stoichiometric ratios are critical factors that dictate the final product's phase, purity, and properties in solid-state reactions. The reactivity of the system and the formation pathway of different phases are highly dependent on the chemical nature of the starting materials. researchgate.netnih.gov

For instance, in the synthesis of complex oxide superconductors, the choice of antimony precursor, such as Sb₂O₃ or α-Sb₂O₄, was found to play an important role in accelerating the formation of the desired high-T(c) phase. researchgate.net The physical properties of the precursors also matter; using a low-melting point source like calcium hydroxide (Ca(OH)₂) instead of or in addition to CaO can promote the diffusion of precursors and accelerate the reaction, although care must be taken to compensate for potential loss at high temperatures. berkeley.edu

Stoichiometry is fundamental in determining which compound is formed. In the CaO-SbOₓ system, different ratios of calcium to antimony precursors will lead to distinct phases such as CaSb₂O₆ or Ca₂Sb₂O₇. researchgate.net Even slight deviations from the target stoichiometry can result in the formation of unwanted secondary phases, which can be detrimental to the material's performance. researcher.life

Table 1: Influence of Precursors on Solid-State Synthesis
Precursor TypeExampleImpact on ReactionReference
Antimony SourceSb₂O₃ vs. α-Sb₂O₄Affects system reactivity and can accelerate the formation of specific phases. researchgate.net
Calcium SourceCa(OH)₂ (low-melting) vs. CaOPromotes diffusion of precursors, accelerating the reaction rate. berkeley.edu
StoichiometryCa:Sb ratioDetermines the specific crystalline phase formed (e.g., CaSb₂O₆, Ca₂Sb₂O₇). researchgate.netresearchgate.net

Solution-Based Synthesis Techniques

Solution-based methods offer an alternative to solid-state reactions, often providing superior control over particle size, morphology, and homogeneity at lower reaction temperatures. These techniques involve the precipitation or crystallization of the desired compound from a homogeneous solution of precursors.

Hydrothermal and Solvothermal Routes

Hydrothermal and solvothermal synthesis are versatile wet-chemical methods carried out in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents in a sealed vessel (autoclave) at elevated temperatures and pressures. These conditions facilitate the dissolution of precursors and subsequent crystallization of the product. These methods are well-suited for producing crystalline nanoparticles with controlled morphologies. psu.eduresearchgate.net

Hydrothermal techniques have been used to synthesize Sb³⁺-doped calcium hydroxyapatites, demonstrating the incorporation of antimony into a calcium-based host lattice under milder reaction conditions than solid-state methods. psu.edursc.org In-situ studies have also shown that dissolved antimony can react with calcite surfaces at room temperature to form calcium-antimony oxide phases, specifically identified as orthorhombic Ca₂Sb₂O₇, through a coupled dissolution-precipitation process. researchgate.net Solvothermal synthesis has been employed to create novel calcium-based metal-organic frameworks where the solvent itself can decompose to provide essential ligands for the final structure. jlu.edu.cn These examples highlight the capability of hydrothermal and solvothermal routes to produce complex calcium-antimony-oxygen materials.

Microwave-Assisted Hydrothermal Synthesis

Microwave-assisted hydrothermal synthesis is an advancement over conventional hydrothermal methods that utilizes microwave irradiation for rapid and uniform heating of the reaction mixture. tandfonline.commdpi.com This direct energy transfer leads to significantly shorter reaction times, energy savings, and improved control over the product's particle size and distribution. mdpi.comacs.org

This technique has been successfully applied to the synthesis of nanocrystalline calcium antimony oxide hydroxide (CaSb₂O₅(OH)₂). acs.orgfigshare.comnih.gov In a typical procedure, an aqueous solution of calcium chloride (CaCl₂) is mixed with a solution of potassium pyroantimonate (B1233504) (K₂H₂Sb₂O₇). acs.org The resulting mixture is sealed in a vessel and heated using a microwave system to 180 °C for as little as 20 minutes. acs.org The rapid heating and cooling cycle promotes the formation of highly uniform nanocrystals. The resulting CaSb₂O₅(OH)₂ product consists of nanoparticles with an average size of approximately 8 nm and a high specific surface area of 101.8 m²/g. acs.orgfigshare.comnih.gov This demonstrates the effectiveness of the microwave-assisted hydrothermal route for the efficient, low-temperature synthesis of well-defined calcium antimony oxide phases.

Table 2: Research Findings for Microwave-Assisted Hydrothermal Synthesis of CaSb₂O₅(OH)₂
ParameterValue/ObservationReference
PrecursorsCalcium chloride (CaCl₂), Potassium pyroantimonate (K₂H₂Sb₂O₇) acs.org
Reaction Temperature180 °C acs.org
Reaction Time20 minutes acs.org
Product PhaseNanocrystalline CaSb₂O₅(OH)₂ acs.orgfigshare.com
Average Particle Size~8 nm figshare.comnih.gov
Specific Surface Area101.8 m²/g figshare.comnih.gov
Band Gap4.6 eV figshare.comnih.gov

Hydrolysis-Precipitation Methods

Hydrolysis-precipitation represents a versatile approach for the synthesis of this compound and its precursors. This method leverages the hydrolysis of metal precursors in a solution, followed by the precipitation of the desired compound. For instance, nanocrystalline calcium antimony oxide hydroxide (CaSb₂O₅(OH)₂) has been successfully synthesized using a facile microwave-hydrothermal method. researchgate.netacs.org This process involves the reaction of calcium chloride (CaCl₂) and potassium dihydrogen antimonate (K₂H₂Sb₂O₇) in an aqueous solution under microwave irradiation. acs.org The resulting CaSb₂O₅(OH)₂ nanocrystals exhibit a high specific surface area and a particle size of approximately 8 nm. acs.org

Similarly, a straightforward hydrolysis-precipitation technique has been employed to produce antimony(III) oxide (Sb₂O₃) from antimony(III) chloride (SbCl₃). researchgate.net While not directly yielding a calcium-containing phase, this demonstrates the applicability of the fundamental steps—dissolving a precursor and inducing precipitation through hydrolysis—that can be adapted for more complex oxide systems. The co-precipitation method, a variation of this approach, has been used to obtain CaSb₂O₆ precursors, which are subsequently calcined to form the final product. researchgate.net This technique offers control over the stoichiometry and homogeneity of the resulting material.

The general principle of hydrolysis-precipitation involves dissolving appropriate metal salts (e.g., a calcium salt and an antimony salt) in a suitable solvent. The pH of the solution is then carefully adjusted, or a precipitating agent is added to induce the hydrolysis of the metal ions and subsequent co-precipitation of a precursor, often a hydroxide or a hydrated oxide. This precursor is then isolated, washed, and typically subjected to a calcination step at elevated temperatures to yield the final crystalline this compound phase. The properties of the final material, such as crystallite size and surface area, are highly dependent on the conditions of precipitation and subsequent thermal treatment. researchgate.net

Wet Chemical and Green Synthesis Approaches for Nanosheets and Powders

Wet chemical methods are widely employed for the synthesis of this compound powders and nanosheets, offering excellent control over particle size, morphology, and composition. These solution-phase routes are generally low-cost and scalable. nanografi.com Co-precipitation is a prominent wet chemical technique used to synthesize CaSb₂O₆ nanoparticles. In this method, precursors are obtained via co-precipitation and then undergo calcination at specific temperatures, typically around 900 °C, to achieve the desired crystalline phase and photocatalytic activity. researchgate.net

Green synthesis routes, which utilize environmentally benign reagents and conditions, are gaining traction for the production of oxide nanoparticles. While specific green synthesis protocols for this compound are not extensively detailed, principles from the synthesis of related compounds can be applied. For example, green synthesis of calcium oxide (CaO) nanoparticles has been achieved using plant extracts, such as those from papaya leaves or green tea, and from waste materials like chicken eggshells. nanografi.comrsc.org These methods often involve mixing a calcium precursor with the natural extract, which acts as a capping or reducing agent, followed by precipitation and calcination at moderate temperatures. nanografi.comrsc.org The synthesis of lanthanum oxide nanosheets via a green carbonation process also highlights the potential for environmentally friendly methods to produce nanostructured metal oxides.

The synthesis of two-dimensional (2D) nanosheets of materials like CaSb₂O₆ is of particular interest due to their unique electronic and photocatalytic properties. Wet-chemical synthesis is a key strategy for producing such non-layer structured 2D nanomaterials. These methods can include hydro/solvothermal synthesis, 2D-templated synthesis, and the self-assembly of nanocrystals. For example, CaSb₂O₆/g-C₃N₄ 2D/2D heterojunctions have been synthesized, indicating that methods to produce CaSb₂O₆ in a nanosheet morphology are available. researchgate.netopenalex.org114.55.40 These approaches typically involve careful control of reaction kinetics, often using surfactants or other morphology-directing agents to promote anisotropic growth.

Advanced Fabrication and Doping Strategies

Doping with Transition Metal Ions and Other Elements

Doping this compound with transition metal ions and other elements is a key strategy to tailor its optical and electronic properties, particularly for applications in phosphors and photocatalysis. The introduction of dopant ions into the CaSb₂O₆ host lattice can create new emission centers and modify the material's energy band structure.

A notable example is the doping of CaSb₂O₆ with manganese(IV) ions (Mn⁴⁺) to create red-emitting phosphors. mdpi.comresearchgate.netdntb.gov.ua These materials are typically synthesized via a conventional high-temperature solid-state reaction method, where stoichiometric amounts of calcium carbonate (CaCO₃), antimony oxide (Sb₂O₃), and a manganese source like manganese carbonate (MnCO₃) are mixed and calcined at temperatures around 1000 °C. mdpi.comresearchgate.net The Mn⁴⁺ ion, with its 3d³ electronic configuration, substitutes for the Sb⁵⁺ ion in the octahedral sites of the CaSb₂O₆ crystal structure. researchgate.net This substitution results in a strong red emission centered around 642 nm, attributed to the ²E₉ → ⁴A₂₉ transition of the Mn⁴⁺ ions. mdpi.comresearchgate.net

To maintain charge neutrality when a lower-valence ion like Mn⁴⁺ replaces a higher-valence ion like Sb⁵⁺, charge compensators are often introduced. Alkali metal ions such as Li⁺, Na⁺, and K⁺ are commonly used for this purpose. researchgate.netsci-hub.senih.gov The addition of a charge compensator can significantly enhance the luminescence intensity of the phosphor by reducing defects caused by charge imbalance. mdpi.comresearchgate.netdntb.gov.ua For instance, in Mn⁴⁺-doped phosphors, co-doping with Na⁺ has been shown to improve emission intensity. researchgate.netsci-hub.se

Other dopants have also been explored to achieve different luminescent properties. Doping with rare-earth ions like Europium(III) (Eu³⁺) or other metal ions like Bismuth(III) (Bi³⁺) can produce phosphors with tunable emissions. researchgate.net For example, CaSb₂O₆:Eu³⁺,Bi³⁺ phosphors have been synthesized, where energy transfer between Bi³⁺ and Eu³⁺ can be tailored. researchgate.net Similarly, co-doping La³⁺ into Mn-doped CaSb₂O₆ has been shown to modulate the self-reduction of manganese ions and influence the material's multimodal luminescence properties, making it suitable for applications like anti-counterfeiting and temperature sensing. rsc.org The synthesis of these doped materials generally relies on solid-state reaction methods, where control over the calcination temperature and atmosphere is crucial for achieving the desired dopant integration and luminescent performance. mdpi.comresearchgate.net

Dopant IonHost MaterialSynthesis MethodKey FindingReference(s)
Mn⁴⁺ CaSb₂O₆Solid-state reactionCreates a red-emitting phosphor with emission at ~642 nm. Luminescence is enhanced by charge compensators. mdpi.comresearchgate.netresearchgate.net
Eu³⁺, Bi³⁺ CaSb₂O₆Solid-state reactionAllows for tunable emission through energy transfer between Bi³⁺ and Eu³⁺. researchgate.net
La³⁺, Mn²⁺/Mn⁴⁺ CaSb₂O₆Solid-state reactionModulates Mn self-reduction and results in multimodal, dynamic luminescence for anti-counterfeiting. rsc.org
Alkali Metals (Li⁺, Na⁺, K⁺) Mn⁴⁺-doped phosphorsSolid-state reactionAct as charge compensators, enhancing the luminescence intensity by reducing charge-imbalance defects. mdpi.comresearchgate.netdntb.gov.ua

Synthesis of Nanostructured this compound Materials

The fabrication of this compound into specific nanostructures, such as nanoparticles and nanofibers, is critical for enhancing their performance in applications like photocatalysis and energy storage. The high surface-area-to-volume ratio of nanostructured materials provides more active sites for catalytic reactions.

Nanoparticles of calcium antimonate (CaSb₂O₆) have been synthesized using wet chemical methods like co-precipitation. researchgate.net This process involves the precipitation of a precursor from a solution containing calcium and antimony ions, followed by calcination at temperatures ranging from 700 to 900 °C. The calcination temperature plays a crucial role in determining the crystallite size, crystallinity, and specific surface area of the resulting nanoparticles, which in turn affects their photocatalytic activity. researchgate.net For instance, CaSb₂O₆ nanoparticles calcined at 900 °C have demonstrated optimal photocatalytic performance for the degradation of organic dyes. researchgate.net Another route to obtaining nanostructures is through the thermal decomposition of a molecular precursor, which can yield CaSb₂O₆ nanoparticles with crystallite sizes around 32 nm at a relatively low temperature of 250 °C. researchgate.net

Nanocrystals of related phases, such as calcium antimony oxide hydroxide (CaSb₂O₅(OH)₂), have been prepared via a microwave-hydrothermal method. researchgate.netacs.org This technique yields uniform nanocrystals with an average particle size of about 8 nm and a high specific surface area, which are beneficial for photocatalytic applications like the degradation of benzene (B151609). acs.org

While the fabrication of this compound specifically into nanofibers is not widely documented, general techniques for nanofiber production are well-established and could be adapted. nanoscience.com Electrospinning is a common and versatile method for producing nanofibers from a range of materials, including polymers, ceramics, and composites. nanoscience.comatira.inut.ac.ir This process involves ejecting a polymer solution or melt through a nozzle in a high-voltage electric field, resulting in the formation of ultrafine fibers. nanoscience-analytical.com To create ceramic nanofibers like CaSb₂O₆, a precursor solution containing calcium and antimony salts would be mixed with a polymer carrier. The resulting composite nanofibers would then be calcined to burn off the polymer and crystallize the inorganic oxide phase, leaving behind a porous mat of ceramic nanofibers. Control over the solution properties (viscosity, conductivity) and electrospinning parameters (voltage, flow rate) is essential for fabricating uniform nanofibers. ut.ac.irnanoscience-analytical.com

NanostructureMaterialSynthesis MethodKey FeaturesReference(s)
Nanoparticles CaSb₂O₆Co-precipitation & CalcinationCrystallite size and photocatalytic activity are controlled by calcination temperature. researchgate.net
Nanocrystals CaSb₂O₅(OH)₂Microwave-HydrothermalUniform particles (~8 nm) with high specific surface area. researchgate.netacs.org
Nanofibers General CeramicElectrospinning & CalcinationHigh surface area, porous structures; properties are tunable via process parameters. nanoscience.comatira.in

Formation of Composite Materials and Heterojunctions

A prominent example is the development of 2D/2D p-n heterojunctions composed of CaSb₂O₆ and graphitic carbon nitride (g-C₃N₄). researchgate.netopenalex.org114.55.40ijcce.ac.ir In this architecture, p-type CaSb₂O₆ nanosheets are intimately coupled with n-type g-C₃N₄ nanosheets. This junction creates an internal electric field that facilitates the separation of photogenerated electron-hole pairs, a critical factor in boosting photocatalytic activity. researchgate.net These heterojunctions have shown significantly enhanced performance for the degradation of pollutants like tetracycline (B611298) under visible light compared to the individual components. researchgate.net

Antimony oxides, in general, are used to form various composite materials. For instance, antimony(III) oxide (Sb₂O₃) has been combined with amorphous silica (B1680970) (SiO₂) by hydrolyzing SbCl₃ and Na₂SiO₃ in an aqueous medium. osti.gov The composition and morphology of such composites can be controlled by the synthesis conditions. osti.gov Antimony trioxide has also been used to create composite materials with carbon, metals (like Ag, Au, Cu), or other metal oxides (like NiO, SnO₂) for applications such as anode materials in sodium-ion batteries. google.com These composites aim to buffer the volume changes during electrochemical cycling and improve conductivity. google.com

The formation of heterojunctions is not limited to CaSb₂O₆. Other antimony-based oxides, such as Ca₂Sb₂O₇, can also be used. For example, the synthesis of Ca₂Sb₂O₇-Sb₂O₃ heterojunctions has been explored to leverage the properties of both components. While specific synthesis details for this particular heterojunction are not extensively covered, the general approach involves combining the two oxide phases through methods like solid-state reaction or hydrothermal synthesis, ensuring an intimate interface between them for efficient charge transfer.

Control over Morphology and Crystallinity in Synthesis

Controlling the morphology and crystallinity of this compound during synthesis is paramount for optimizing its physical and chemical properties. These parameters significantly influence the material's surface area, defect structure, and electronic properties, which in turn dictate its performance in applications such as photocatalysis and phosphors.

The calcination temperature is a critical factor in controlling the crystallinity of CaSb₂O₆ prepared by methods like co-precipitation or solid-state reaction. researchgate.net Studies have shown that as the calcination temperature increases, the crystallite size and degree of crystallinity of CaSb₂O₆ nanoparticles also increase. While higher crystallinity can reduce defects that act as recombination centers for photogenerated charges, it may also lead to a decrease in specific surface area. researchgate.net Therefore, an optimal calcination temperature must be identified to balance these factors. For photocatalytic applications, CaSb₂O₆ calcined at 900 °C was found to exhibit the highest activity, suggesting an ideal balance between crystallinity and surface properties. researchgate.net The solid-state reaction method, a common route for preparing doped and undoped CaSb₂O₆, relies on high temperatures (often ≥1000 °C) to ensure the formation of a well-crystallized product. mdpi.comwits.ac.za

Morphology control allows for the fabrication of materials with desired shapes and structures, from nanoparticles to more complex architectures like nanoporous frameworks. For instance, methods for morphology-controlled synthesis of nanoporous antimony have been developed using chemical dealloying of Al-Sb alloy precursors. nimte.ac.cnrsc.org By adjusting the composition of the initial alloy, different morphologies such as coral-like or honeycomb-like nanoporous antimony can be produced. nimte.ac.cn Although this applies to elemental antimony, the principles of using templates or controlling precursor compositions can be extended to the synthesis of antimony-containing oxides.

Solution-phase methods offer a high degree of control over the morphology of the resulting nanoparticles. nanografi.com Parameters such as precursor concentration, pH, temperature, and the use of solvents or surfactants can significantly influence the shape and size of the synthesized particles. nanografi.com For example, in the synthesis of antimony oxide nanoparticles, the reaction medium and temperature have been shown to affect the particle shape, size, and uniformity. nanografi.comfrontiersin.org By carefully tuning these reaction conditions, it is possible to direct the synthesis towards specific morphologies of this compound, thereby tailoring its properties for targeted applications.

Crystalline Structure Elucidation

The fundamental arrangement of atoms within this compound and its variants has been extensively studied to understand its intrinsic properties.

X-ray Diffraction (XRD) Analysis of Crystal Phases, Crystallite Size, and Lattice Parameters

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases and determining the structural parameters of this compound compounds. mdpi.commdpi.commdpi.com Studies on Mn4+-doped Calcium Antimony Oxide (CaSb₂O₆) have shown that the material crystallizes in a hexagonal system with a P-31m (162) space group. mdpi.com The diffraction peaks observed in the XRD patterns for these materials align well with the standard JCPDS card #46-1496, confirming the phase purity without impurities or other phases being detected. mdpi.com

Analysis of the XRD patterns reveals sharp diffraction peaks, indicating good crystallinity. mdpi.com For CaSb₂O₆, major peaks have been identified at 2θ values of 17.62°, 19.53°, 26.44°, 34.17°, 38.71°, and 50.27°, which correspond to the (001), (100), (101), (110), (2-11), and (2-12) crystallographic planes, respectively. mdpi.com In studies of ancient glass materials, XRD has been instrumental in identifying two principal crystalline phases of calcium antimonate used as opacifiers: CaSb₂O₆ and Ca₂Sb₂O₇. mdpi.com CaSb₂O₆ is typically the main crystalline phase present. mdpi.com

The lattice parameters derived from XRD data provide precise measurements of the unit cell dimensions. For hexagonal CaSb₂O₆, these parameters have been determined as follows. mdpi.com

Table 1: XRD Structural Data for CaSb₂O₆

ParameterValueSource
Crystal System Hexagonal mdpi.com
Space Group P -3 1 m (162) mdpi.com
JCPDS Card No. 46-1496 mdpi.com
Lattice Parameter (a) 5.24 Å mdpi.com
Lattice Parameter (b) 5.24 Å mdpi.com
Lattice Parameter (c) 5.02 Å mdpi.com
Unit Cell Volume (V) 119.42 ų mdpi.com

In related compounds like nanocrystalline Calcium Antimony Oxide Hydroxide (CaSb₂O₅(OH)₂), XRD is also used for fundamental characterization. acs.orgnih.govfigshare.comresearchgate.net

Electron Diffraction Techniques for Nanocrystalline Phase Identification

For nanocrystalline forms of this compound, electron diffraction techniques, often coupled with Transmission Electron Microscopy (TEM), are crucial for phase identification. mdpi.comresearchgate.net Techniques like Selected Area Electron Diffraction (SAED) provide crystallographic information from nanoscale regions. While specific SAED results for this compound are not detailed in the provided sources, the methodology is standard for related nanocrystalline materials. For instance, in studies of antimony trioxide (Sb₂O₃) nanoparticles, SAED patterns show diffraction rings that can be indexed to the known crystal structure, confirming the phase of the nanoparticles. researchgate.net The analysis of materials like nanocrystalline CaSb₂O₅(OH)₂ relies on such characterization methods to confirm their structure at the nanoscale. acs.orgnih.govfigshare.com

Structural Evolution and Phase Transitions Induced by Temperature or Pressure

The structural stability of this compound under varying thermal conditions has been investigated using techniques like high-temperature X-ray diffraction (HTXRD). mdpi.com In studies of glass tesserae containing calcium antimonate, HTXRD was performed at temperatures ranging from 450°C to 1000°C. mdpi.com These experiments track the evolution of crystalline phases upon heating, revealing the thermal stability and potential phase transitions of compounds like CaSb₂O₆ and Ca₂Sb₂O₇ within a matrix. mdpi.com Thermogravimetric analyses have also shown that the presence of calcium oxide can increase the thermal stability of antimony oxide. researchgate.net The thermal behavior of the constituent oxides is also relevant; for example, antimony(III) oxide (Sb₂O₃) tends to oxidize to antimony tetroxide (Sb₂O₄) at approximately 500°C in the air. researchgate.net

Studies on pressure-induced phase transitions in elemental antimony and its simpler compounds provide context for the potential behavior of more complex oxides. Elemental antimony undergoes a series of phase transitions under high pressure, transforming into different incommensurate composite structures at pressures between 8 and 11 GPa. aps.orgresearchgate.net While specific research on the pressure-induced transitions in this compound is not prominent, the behavior of related sesquichalcogenides like Sb₂S₃ and Sb₂Se₃ has been theoretically studied, predicting transitions to monoclinic or body-centered cubic structures at very high pressures (above 20 GPa). mdpi.com

Microstructural and Morphological Investigations

The physical shape, size, and elemental makeup of this compound particles are key characteristics that influence its properties and applications. These are primarily investigated using electron microscopy.

Scanning Electron Microscopy (SEM) for Surface Morphology and Elemental Distribution

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of this compound at the micro- and nanoscale. mdpi.com Studies on Mn-doped CaSb₂O₆ have used Field-Emission SEM (FE-SEM) to reveal that the synthesized particles are of sub-micrometer size with irregular shapes and smooth surfaces. mdpi.com In catalyst applications, FE-SEM analysis shows that when incorporated onto a substrate, the compound can form a well-defined nanostructured surface while preserving porosity. mdpi.com

SEM is frequently combined with Energy Dispersive X-ray (EDX) spectroscopy for elemental analysis and mapping. mdpi.com EDX analysis of CaSb₂O₆:Mn⁴⁺ confirms the presence and uniform distribution of the constituent elements: Calcium (Ca), Antimony (Sb), Oxygen (O), and Manganese (Mn). mdpi.com In environmental studies, SEM analysis of soils has shown that the distribution of adsorbed antimony coincides closely with that of calcium, suggesting the formation of calcium antimonite minerals or co-precipitation. mdpi.comsemanticscholar.org

In the analysis of historical artifacts, backscattering imagery in SEM is particularly useful. Because the image contrast varies with atomic number, the high-atomic-number calcium antimonate crystals appear as bright white particles within the darker grey of a lower-atomic-number glass matrix. upmc.fr

Table 2: Summary of SEM and TEM Findings for this compound and Related Compounds

CompoundTechniqueMorphologyParticle/Crystal SizeElemental DistributionSource
CaSb₂O₆:Mn⁴⁺ FE-SEM, EDXIrregular shapes, smooth surfaceSub-micrometerUniform distribution of Ca, Sb, O, Mn mdpi.com
CaSb₂O₅(OH)₂ TEMNanocrystalline particles~8 nm- acs.orgnih.govfigshare.com
Calcium Antimonate in Glass SEM (BSE)Crystalline inclusions-Identified as white crystals in a grey matrix upmc.fr
Sb on Soil with Ca SEMCo-precipitation-Sb distribution coincident with Ca mdpi.comsemanticscholar.org

Transmission Electron Microscopy (TEM) for Nanoscale Features, Particle Size, and Shape

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for detailed investigation of nanoscale features such as particle size, shape, and internal structure. nih.gov TEM has been essential in characterizing nanocrystalline forms of this compound. For example, a nanocrystalline CaSb₂O₅(OH)₂ photocatalyst was found to consist of particles with an average size of approximately 8 nm. acs.orgnih.govfigshare.com

The morphology of related antimony oxide nanoparticles has also been studied with TEM, revealing a variety of shapes. Depending on the synthesis method, Sb₂O₃ nanoparticles can be quasi-spherical or polyhedral, with shapes including triangles, hexagons, and rectangles, and sizes ranging from 10 to 100 nm. researchgate.net These studies highlight the capability of TEM to resolve the fine details of particle shape and size distribution, which are critical for understanding the behavior of nanomaterials. acs.orgresearchgate.net

Specific Surface Area Analysis and Porosity (e.g., N₂ Sorption-Desorption)

The specific surface area and porosity of materials are critical parameters that influence their performance in applications such as catalysis and adsorption. Nitrogen (N₂) physisorption at 77 K is a standard technique to determine these properties. mdpi.comnih.gov The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area from the N₂ adsorption-desorption isotherm. mdpi.comsolids-solutions.com

For instance, in a study involving cordierite (B72626) substrates coated with catalysts containing antimony, the initial low surface area of the bare cordierite (~0.5 m²/g) was significantly reduced after the incorporation of additives and subsequent thermal treatments. mdpi.com This reduction, in some cases exceeding 58%, was attributed to partial pore blocking and structural modifications. mdpi.com The N₂ adsorption-desorption isotherms for some modified materials exhibited a type IV classification with an H3 hysteresis loop, indicating the presence of slit-like pores formed by particle accumulation and suggesting a mesoporous nature. mdpi.com

The textural properties, including a favorable surface area and pore structure, are crucial for providing sufficient reaction surfaces, for example, in heterogeneous catalytic reactions. researchgate.net The analysis of pore size distribution, often calculated using the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm, provides further insight into the material's porous architecture. nih.gov

Table 1: Representative BET Analysis Results for Materials Containing Calcium and Antimony Oxides

Material/CatalystSpecific Surface Area (m²/g)Pore CharacteristicsReference
Bare Cordierite Substrate~0.5Low surface area mdpi.com
Sb-modified Catalysts on Cordierite>58% reduction compared to referencePartial pore blocking, structural modifications mdpi.com
High-Iron Red Mud@nFe₃O₄ (for Sb(III) adsorption)171.63Mesoporous, slit hole structure mdpi.com
Coral Limestone calcined at 800°C (CLS-800)64.10Mixture of calcite and CaO researchgate.net
Coral Limestone calcined at 900°C (CLS-900)63.28Mixture of calcite and CaO researchgate.net
CaO calcined at 500°C5.2Mesoporous, mean pore diameter of 11.9 nm researchgate.net

This table is for illustrative purposes and compiles data from various studies on related materials to highlight the range of surface areas observed.

Spectroscopic Probing of Local Structure and Electronic States

Spectroscopic techniques are indispensable for elucidating the elemental composition, oxidation states, chemical bonding, and defect structures of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Oxidation States, and Surface Chemistry

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the constituent elements on a material's surface, typically analyzing to a depth of about 5 nanometers. mdpi.comyoutube.com For antimony oxides, the analysis can be complex due to the overlapping of the O 1s and Sb 3d₅/₂ photoemission lines around 531 eV. conicet.gov.ar

In studies of Mn⁴⁺-doped CaSb₂O₆, XPS was used to confirm the oxidation states of the elements. mdpi.com The high-resolution spectrum of Ca 2p showed two peaks at 349.5 eV and 346.03 eV, corresponding to Ca 2p₁/₂ and Ca 2p₃/₂, respectively. mdpi.com The presence of antimony is confirmed by the Sb 3d peaks. The binding energy of the Sb 3d₅/₂ core level is a clear indicator of its oxidation state. For instance, a binding energy of 530.7 eV has been associated with Sb(III), while a higher binding energy of 531.6 eV indicates the presence of Sb(V). csic.es In some analyses, the XPS spectra of soils after antimony adsorption could be deconvoluted into Sb 3d₃/₂ and Sb 3d₅/₂, representing Sb(V) and Sb(III) at peaks of approximately 540.1 eV and 530.7 eV, respectively. mdpi.com

The deconvolution of the overlapping O 1s and Sb 3d spectra is crucial for accurate interpretation. This is often achieved by fixing the area ratio of the Sb 3d₃/₂ to Sb 3d₅/₂ doublet (typically 2:3) and their spin-orbit splitting energy (around 9.3 eV). conicet.gov.ar The remaining intensity is then attributed to different oxygen species, such as lattice oxygen (O²⁻), hydroxyl groups (-OH), or adsorbed water. csic.es

Table 2: XPS Binding Energies for Elements in this compound and Related Compounds

ElementCore LevelBinding Energy (eV)Associated Species/Oxidation StateReference
CalciumCa 2p₁/₂349.5Ca²⁺ in CaSb₂O₆:Mn⁴⁺ mdpi.com
CalciumCa 2p₃/₂346.03Ca²⁺ in CaSb₂O₆:Mn⁴⁺ mdpi.com
AntimonySb 3d₅/₂530.7Sb(III) mdpi.comcsic.es
AntimonySb 3d₅/₂531.6Sb(V) csic.es
AntimonySb 3d₃/₂~540.1Sb(V) mdpi.com
OxygenO 1s~531Overlaps with Sb 3d₅/₂ conicet.gov.ar

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Raman Spectroscopy for Vibrational Modes and Phase Identification

Raman spectroscopy is a powerful non-destructive technique for investigating the vibrational modes of a material, which are sensitive to its crystal structure, phase, and local bonding environment. clist.eunanografi.com

For calcium antimonate compounds, specific Raman bands can be used for phase identification. For example, calcium antimonate (Ca₂Sb₂O₇) has been identified in whitish glass based on characteristic bands at 634 cm⁻¹ and 481 cm⁻¹. clist.eu Another study reports bands at 318, 367, 472, 624, 781, and 821 cm⁻¹ for Ca₂Sb₂O₇. d-nb.info

The vibrational modes are related to the stretching and bending of the Sb-O bonds within the antimonate polyhedra. In pyrochlore-type structures, such as those found in some antimony oxides, the ν₁ symmetric stretching mode of the SbO₆ octahedra is a key feature. researchgate.net For instance, in partzite (Cu₂Sb₂(O,OH)₇), Raman bands in the 590 to 675 cm⁻¹ region are attributed to ν₁ symmetric stretching modes, while bands at 479 and 520 cm⁻¹ are assigned to ν₃ antisymmetric stretching modes. scispace.com The presence of sharp peaks at 257 and 192 cm⁻¹ can be used to identify antimony oxide in commercial products. irdg.org

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

FTIR spectroscopy complements Raman spectroscopy by probing molecular vibrations that induce a change in the dipole moment. nanografi.com It is particularly useful for identifying functional groups and the nature of chemical bonds.

In the context of antimony oxides, FTIR spectra typically show characteristic bands in the 400-1000 cm⁻¹ region, which are associated with Sb-O stretching and deformation modes. researchgate.net For instance, a prominent band around 731 cm⁻¹ is attributed to the Sb-O antisymmetric stretching vibrational mode, also observed in antimony pentoxide (Sb₂O₅). researchgate.net In antimony oxide nanoparticles, a peak at 733 cm⁻¹ was assigned to Sb-O-Sb vibrations, and a band at 601 cm⁻¹ was attributed to metal-oxygen stretching. frontiersin.org

FTIR is also sensitive to hydrous components. A broad band centered around 3400 cm⁻¹ is typically assigned to the O-H stretching vibrations of structural hydroxyl groups or adsorbed water molecules, while a band near 1630 cm⁻¹ is associated with the H-O-H bending mode of molecular water. researchgate.netnanobe.org In a study on antimony-doped calcium fluoride, vibrational frequencies at 3445.67 cm⁻¹ and 1516.65 cm⁻¹ were attributed to the vibrational patterns of the hydroxyl group. bioresscientia.combioresscientia.com

Table 3: Characteristic FTIR Bands in this compound and Related Materials

Wavenumber (cm⁻¹)AssignmentReference
~3400O-H stretching (hydroxyl groups, water) researchgate.netnanobe.org
~1630H-O-H bending (molecular water) researchgate.net
400-1000Sb-O stretching and deformation modes researchgate.net
~731Sb-O antisymmetric stretching researchgate.net
~733Sb-O-Sb vibrations frontiersin.org
~601Metal-Oxygen stretching frontiersin.org
~554Ca-O bond stretch nanobe.org

Electron Spin Resonance (ESR) for Paramagnetic Defects

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for detecting and characterizing paramagnetic species, which are atoms or defects with one or more unpaired electrons. unito.it This method is crucial for studying point defects in solids, which can significantly influence their electronic and optical properties.

In simple oxides like calcium oxide (CaO), ESR can be used to investigate surface-trapped electrons and other defect centers. acs.org High-throughput first-principles calculations have predicted the existence of stable spin defects in CaO, such as charged complexes where a dopant atom like antimony (Sb) occupies the volume of adjacent cation and anion vacancies (XCaVO defects). researchgate.netresearchgate.net These defects are predicted to have electronic properties suitable for applications in quantum information science. researchgate.net

While direct ESR studies specifically on this compound are not widely reported in the provided context, the principles applied to CaO and other oxides are transferable. Paramagnetic defects can arise from structural imperfections, dopants, or irradiation. mdpi.com The analysis of the ESR spectrum, particularly the g-tensor and hyperfine coupling constants, provides detailed information about the electronic structure and local environment of the paramagnetic center. unito.it

Mössbauer Spectroscopy for Antimony Oxidation States (e.g., ¹²¹Sb Mössbauer spectroscopy)

¹²¹Sb Mössbauer spectroscopy is a nuclear technique that provides precise information about the local chemical environment of antimony atoms, including their oxidation state (Sb³⁺ vs. Sb⁵⁺) and coordination geometry. researchgate.netshu.ac.uk The key parameters extracted from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (Δ or e²Qq).

The isomer shift is sensitive to the s-electron density at the antimony nucleus and is therefore different for Sb³⁺ and Sb⁵⁺. Sb⁵⁺ typically exhibits a more positive isomer shift compared to Sb³⁺. researchgate.netshu.ac.ukpsu.edu Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry of the local environment. Sb³⁺ ions, with their lone pair of electrons, often show a large quadrupole splitting due to a distorted, asymmetric environment, while Sb⁵⁺ in a highly symmetric octahedral environment (like in [SbO₆] units) shows little to no quadrupole splitting. researchgate.netmdpi.com

In studies of antimony in soda-lime-silica glasses, ¹²¹Sb Mössbauer spectroscopy confirmed that antimony was predominantly incorporated as Sb³⁺ (with Sb³⁺/ΣSb ≈ 0.9). researchgate.netshu.ac.uk The spectra were fitted with two components: a broad, asymmetric component for Sb³⁺ in trigonal pyramidal [:SbO₃] polyhedra and a narrow, symmetric component for Sb⁵⁺. researchgate.netshu.ac.uk Similarly, for Na-Sb intermetallics, the spectrum of Na₃Sb showed an isomer shift of -7.74(4) mm s⁻¹ with no quadrupole splitting, consistent with a symmetric environment for the antimony atom. mdpi.com

Defect Chemistry and Non-Stoichiometry Investigations

The study of defect chemistry in this compound systems is crucial for understanding their structural and electronic properties. Non-stoichiometry, arising from the presence of native point defects and intentional or unintentional doping, dictates the material's functionality in various applications. The versatile oxidation states of antimony, primarily Sb(III) and Sb(V), play a pivotal role in the formation and compensation of these lattice imperfections.

Role of Oxygen Vacancies and Interstitial Defects

Point defects, such as oxygen vacancies and interstitials, are fundamental to the non-stoichiometry of antimony calcium oxides. Oxygen vacancies are common intrinsic defects in metal oxides and their formation is a complex process involving the dynamics of ionic defects and the transfer of electronic charges. biowings.eu Upon the removal of a neutral oxygen atom, two electrons are left behind, which can populate defect states within the bandgap, significantly altering the electronic structure of the material. biowings.eu

In complex oxides like calcium antimonates, the existence of oxygen vacancies can lead to structural distortions. scispace.com For instance, in certain calcium-antimony-oxide phases, the presence of small intensity peaks in X-ray diffraction patterns has been interpreted as evidence for additional distortion or ordering of atoms, potentially linked to oxygen vacancies. scispace.com The concentration and nature of these vacancies are influenced by synthesis conditions, such as the oxygen partial pressure and temperature. arxiv.org

Interstitial defects, where atoms occupy sites not typically part of the crystal lattice, also contribute to non-stoichiometry. mdpi.com While cation interstitials are a possibility, the large size of negative oxygen ions makes it less likely for them to occupy interstitial positions. unacademy.com The interplay between vacancies and interstitials is critical. For example, in some perovskite structures, the formation of an interstitial iodine defect has a diffusivity that can be as high as ~6.4 × 10⁻⁸ cm²/s in a pristine lattice, a value that is significantly altered by the presence of other defects or dopants. nih.gov

Higher oxides of antimony that contain calcium can exist as hydrated phases with variable compositions, indicating a high degree of defectiveness in the crystal lattice. rruff.info This variability is often attributed to a defect structure, which can be represented by general formulas such as (Sb³⁺,Ca)ySb⁵⁺₂-x(O,OH,H₂O)₇-z, highlighting the potential for significant non-stoichiometry through both cation substitution and the presence of vacancies and interstitials (in the form of H₂O or OH groups). rruff.info The stability of certain crystal structures, like the pyrochlore (B1171951) phase in materials related to Ca₂Sb₂O₇, is often linked to the presence of defects such as non-stoichiometry. psu.edu

Defect TypeDescriptionImpact on this compound
Oxygen Vacancy (Vₒ) A lattice site where an oxygen atom is missing.Can introduce donor levels, alter electronic conductivity, and cause local structural distortions. biowings.euscispace.com
Cation Vacancy (Vₖₐ, Vₛₙ) A lattice site where a calcium or antimony cation is missing.Acts as an acceptor-type defect, compensating for donor defects like oxygen vacancies. arxiv.org
Interstitial Defect An atom occupying a site that is normally vacant in the ideal crystal structure.Can cause significant lattice strain and alter transport properties. mdpi.com
Defect Complex An association of two or more point defects.Can have a combined effect on electronic and ionic conductivity, for example, the Sbₙ–2Vₙ complex. mdpi.com

Impact of Doping on Lattice Defects and Electronic Properties

The intentional introduction of dopant atoms into the this compound lattice is a powerful method to control defect concentrations and tailor electronic properties. Dopants can substitute for native cations (Ca²⁺ or Sb⁵⁺/Sb³⁺) or reside in interstitial positions, creating or compensating for lattice defects to maintain charge neutrality. mdpi.comsciopen.com

Computational studies on calcium oxide (CaO) have shown that embedding an antimony atom creates a defect with potentially low levels of electronic noise, suggesting a significant alteration of the local electronic environment. uchicago.edu The effect of a dopant depends critically on its valence state relative to the host ion it replaces. For instance, in perovskite halides, doping with monovalent cations can reduce the formation of ionic defects, while trivalent dopants like antimony can promote the formation of defect trap states. upc.edu

Doping can influence the formation energy of native defects. In some perovskite systems, doping with elements like Europium (Eu) and Calcium (Ca) has been shown to increase the formation energies of iodine interstitials and vacancies, thereby kinetically and thermodynamically suppressing ion migration. nih.gov Similarly, antimony doping in other oxide systems has been observed to stabilize lattice oxygen and enhance electronic conductivity. acs.org This is achieved by the dopant contributing extra electrons to the oxygen within the lattice, modifying the electronic structure. acs.org

The concentration of the dopant is a critical parameter. In many oxide systems, a low doping concentration has the strongest impact on properties, with the effect plateauing or even reversing at higher concentrations. frontiersin.orgrsc.org Excessive doping can create a higher degree of lattice defects, which may be detrimental to the desired properties. upc.edu For example, in antimony-doped tin oxide, resistivity decreases up to a certain doping level (e.g., 4 at%) and then increases, as higher doping levels lead to a decrease in both charge carrier density and mobility. rsc.org

The table below summarizes findings on how different dopants affect the properties of oxide materials, providing a model for potential effects in this compound.

Dopant/SystemHost MaterialObserved ImpactRelevant Finding
Antimony (Sb) Calcium Oxide (CaO)Creation of a specific defect type with low electronic noise.Computational screening identified Sb as a promising defect for quantum applications. uchicago.edu
Antimony (Sb) Lithium-Rich Layered OxidesEnhanced electronic conductivity and stabilized lattice oxygen.Sb doping decreases the band gap and contributes extra electrons to oxygen. acs.org
Antimony (Sb) Zinc Oxide (ZnO)Conversion from n-type to p-type conductivity at higher doping levels.Formation of (Sbₙ–2Vₙ) defect complexes is responsible for p-type conductivity. mdpi.com
Europium (Eu), Calcium (Ca) Halide PerovskitesSuppressed ion migration and increased lattice stability.Doping raises the formation energies of iodine interstitials and vacancies. nih.gov

Mechanisms of Valence State Transformation (e.g., Sb(III) and Sb(V))

Antimony compounds frequently exhibit multiple oxidation states, most commonly +3 (Sb(III)) and +5 (Sb(V)). wikipedia.org This ability to switch between valence states is a key mechanism in the defect chemistry of this compound, influencing its formation and properties.

The synthesis of calcium antimonate often involves the oxidation of an antimony precursor. For example, when heating antimony trioxide (Sb₂O₃) with a calcium source in an oxidizing atmosphere, the antimony is oxidized from the trivalent state to the pentavalent state to form the final compound. google.com This transformation can occur in stages, with evidence suggesting an initial oxidation to a tetravalent state (or a mixed Sb(III)/Sb(V) state) at lower temperatures (e.g., 380-425 °C), followed by complete oxidation to the pentavalent state at higher temperatures (e.g., reaching a maximum at 1000 °C). google.com

In mixed-valence oxides, both Sb(III) and Sb(V) can coexist within the same crystal lattice. Antimony tetroxide (Sb₂O₄) is a known example of a mixed-valence oxide containing both oxidation states. wikipedia.org In more complex systems, such as perovskite antimonates like Ba₁₋ₓKₓSbO₃, the parent compound (x=0) exhibits a charge-density-wave (CDW) order arising from the disproportionation of Sb(IV) into distinct Sb(III) and Sb(V) valence states. researchgate.net This ordered arrangement of different valence states is a fundamental aspect of the material's insulating behavior.

Doping can directly influence this valence equilibrium. In the Ba₁₋ₓKₓSbO₃ system, as potassium doping (x) increases, the CDW order is suppressed. At a critical doping level (x=0.65), all antimony sites become equivalent with an intermediate valence state, leading to a transition from an insulator to a metal and the emergence of superconductivity. researchgate.net This demonstrates that charge-compensating defects introduced by doping can disrupt the ordered valence state arrangement and fundamentally alter the material's electronic properties.

The oxidation state of antimony can also be measured selectively within different parts of a material. Synchrotron-based techniques can determine the antimony oxidation state specifically within the vitreous matrix of a glass containing calcium antimonate crystals, distinguishing it from the state within the crystals themselves. upmc.fr This highlights the complex interplay between processing conditions, local chemical environment, and the resulting valence state of antimony.

Compound/SystemAntimony Valence State(s)Transformation Mechanism
Calcium Antimonate Synthesis Sb(III) → Sb(V)Thermal oxidation of Sb₂O₃ in the presence of a CaO source. google.com
Antimony Tetroxide (Sb₂O₄) Sb(III) and Sb(V)Stable mixed-valence oxide. wikipedia.org
Ba₁₋ₓKₓSbO₃ Perovskite Sb(III), Sb(V), Intermediate ValenceDisproportionation of Sb(IV) into Sb(III) and Sb(V) in the undoped state; suppression by K-doping leads to an intermediate valence state. researchgate.net

Theoretical and Computational Investigations

Electronic Structure Calculations

The theoretical examination of antimony calcium oxide (CaSb₂O₆) has been pivotal in understanding its fundamental electronic properties, which in turn dictate its potential for various applications. Computational methods, particularly those rooted in quantum mechanics, have provided deep insights into its band structure, density of states, and the nature of charge transfer within the material.

Density Functional Theory (DFT) for Band Structure, Density of States, and Charge Transfer Mechanisms

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of CaSb₂O₆. These calculations have been instrumental in characterizing it as a semiconductor and elucidating the orbital contributions to its valence and conduction bands.

Studies have shown that CaSb₂O₆, which crystallizes in the PbSb₂O₆-type structure, possesses an electronic configuration that is conducive to transparency and potential n-type conductivity. acs.org The conduction band minimum (CBM) is primarily formed by the antibonding states resulting from the hybridization of the Sb 5s orbitals with the O 2p orbitals. acs.org This is a characteristic feature of many antimony-based oxides and is crucial for good electron mobility. The valence band maximum (VBM), on the other hand, is predominantly composed of O 2p orbitals.

The nature of the electronic bands determines the charge transfer mechanisms. In CaSb₂O₆, the excitation of an electron from the VBM to the CBM corresponds to a charge transfer from the oxygen anions to the antimony cations. Recent research on self-activated luminescence in CaSb₂O₆ has further highlighted the role of intrinsic defects, such as interstitial defects and vacancies, in mediating electron transfer pathways, which are crucial for its optical properties. researchgate.net Theoretical calculations have been employed to understand these dynamic multicolor emission processes. researchgate.net

The dispersion of the conduction band is a key factor for functional applications. A highly disperse conduction band, as is suggested for CaSb₂O₆ due to the significant overlap of Sb 5s orbitals, leads to a small electron effective mass and consequently high electron mobility, a desirable trait for transparent conducting oxides. acs.org

Application of Hybrid Functionals for Improved Accuracy

While standard DFT approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are powerful, they are known to systematically underestimate the band gap of semiconductors. To overcome this limitation, more advanced hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have been employed for more accurate predictions of the electronic properties of antimonates.

For instance, in studies of related pyrochlore (B1171951) antimonates, the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional has been used to obtain band gaps that are in better agreement with experimental values. acs.org Similarly, for the related transparent conducting oxide ZnSb₂O₆, calculations using the PBE0 hybrid functional have provided a more accurate description of its electronic band structure and optical properties. acs.org The use of such functionals is crucial for a reliable prediction of the band gap and, consequently, the optical and transport properties of CaSb₂O₆. While specific hybrid functional calculations for CaSb₂O₆ are not extensively reported in the literature, the trends observed in isostructural compounds strongly suggest that they would provide a more accurate electronic structure description.

Prediction of Electronic Properties for Functional Applications

Computational studies have been instrumental in predicting the suitability of CaSb₂O₆ for functional applications, particularly as a photocatalyst and a transparent conducting oxide.

As a photocatalyst, the band edge positions of CaSb₂O₆ relative to the water redox potentials are critical. DFT calculations can predict these positions, and it has been suggested that d¹⁰ metal antimonates like CaSb₂O₆ are promising for photocatalytic water decomposition. sci-hub.se The electronic structure, with its Sb 5s-derived conduction band, is believed to facilitate efficient charge separation and transport, which are essential for photocatalytic activity. sci-hub.se

For transparent conducting oxide applications, a wide band gap and high electron mobility are required. Theoretical investigations of PbSb₂O₆-type compounds, including CaSb₂O₆, have focused on these properties. acs.org The calculations suggest that CaSb₂O₆ possesses a sufficiently wide band gap to be transparent to visible light. Furthermore, the dispersive nature of its conduction band points towards high electron mobility, making it a candidate for n-type transparent conductors. acs.org

Lattice Dynamics and Vibrational Spectroscopy Simulations

The study of lattice dynamics through computational methods provides valuable information about the vibrational properties of a material, which are closely related to its structural stability and thermal properties. These simulations also allow for the prediction of spectroscopic signatures, such as Raman and Infrared (IR) spectra, which can be used to identify and characterize the material.

Phonon Dispersion Calculations

Computational Prediction of Raman and IR Spectra for Structural Assignment

Computational methods can be used to predict the Raman and IR active vibrational modes of a crystal. This information is invaluable for interpreting experimental spectra and for the structural assignment of the material. A study on CaSb₂O₆ and the isostructural CaAs₂O₆ performed a normal coordinate calculation to analyze their vibrational spectra. scribd.com This type of calculation allows for the assignment of observed spectral bands to specific atomic motions within the crystal lattice.

The Raman spectrum of CaSb₂O₆ has been used in the study of ancient pigments and glasses to identify its presence. ehu.es For instance, a peak at approximately 671 cm⁻¹ in Raman spectra of orange glazes has been assigned to calcium antimonate (B1203111). acs.org Theoretical calculations of the Raman spectra can help to confirm such assignments and provide a more detailed understanding of the vibrational modes. For example, the most intense band in the Raman spectrum of lead pyroantimonates, at around 510 cm⁻¹, has been ascribed to the totally symmetric elongation of the SbO₆ octahedra (A₁g mode) through computational analysis. acs.org Similar calculations for CaSb₂O₆ would allow for a definitive assignment of its characteristic Raman and IR peaks.

Defect Formation Energy and Migration Pathway Modeling

Computational modeling of defect formation energies and migration pathways is a powerful tool for predicting the stability and functionality of point defects in crystalline materials. These calculations, often based on density functional theory (DFT), are instrumental in designing materials with specific electronic and quantum properties.

Recent computational studies have identified antimony-doped calcium oxide as a promising material for quantum information technologies. uchicago.eduarxiv.org Point defects in solid-state materials can act as quantum bits, or qubits, the fundamental units of quantum computing. annualreviews.org The ideal host material for these qubits should have minimal magnetic "noise" from the surrounding atomic nuclei to ensure the quantum state's longevity (coherence time). uchicago.edu Calcium oxide (CaO) is an excellent candidate due to the low abundance of spin-carrying nuclei in its natural form. arxiv.orgnih.gov

High-throughput computational screening, employing methods like the Automatic Defect Analysis and Qualification (ADAQ) framework, has been used to systematically investigate thousands of potential defects in CaO. uchicago.eduresearchgate.net This screening process identified a specific type of defect complex, where an antimony (Sb) atom occupies a site between adjacent calcium and oxygen vacancies (denoted as XCaVO), as having properties remarkably similar to the well-known nitrogen-vacancy (NV) center in diamond. arxiv.orgnih.gov

First-principles calculations predict that these antimony defect complexes in CaO can be stable and exhibit electronic properties suitable for qubit applications. arxiv.org The calculations involve determining the defect formation energy, which indicates the thermodynamic feasibility of creating the defect within the crystal lattice. nih.gov For the SbCaVO defect to be stable in its desired negatively charged, spin-1 state, the calculations predict that calcium-rich growth conditions are necessary. arxiv.orgnih.gov

The electronic structure calculations for the SbCaVO defect reveal energy levels within the CaO band gap that allow for optical initialization and readout of the qubit's spin state. researchgate.net The predicted zero-phonon line (ZPL), which is the energy of the optical transition between the ground and excited states, is in a range suitable for quantum applications. arxiv.org Furthermore, the strong coupling between the electron spin and the high-spin nucleus of the antimony dopant leads to multiple controllable quantum levels. arxiv.org This allows for the existence of "atomic clock-like" transitions that are exceptionally well-protected from environmental noise, potentially leading to very long coherence times, on the order of seconds. arxiv.org

Table 1: Predicted Properties of Antimony Defects in Calcium Oxide for Qubit Applications
Defect ComplexPredicted Stable Charge StateRequired Growth ConditionKey Predicted PropertySupporting Evidence
SbCaVONegative (Spin-1)Ca-richAtomic clock-like transitions, potentially long coherence times. arxiv.orgHigh-throughput first-principles calculations. arxiv.orgnih.gov

Ion implantation is a standard technique for introducing dopant atoms into a host material to create specific defects. researchgate.netissp.ac.ru Simulating this process is crucial for predicting the final distribution of the implanted ions and the resulting crystal damage. tuwien.ac.at The primary methods for simulating ion implantation are Monte Carlo simulations and analytical models. tuwien.ac.at

For creating antimony defects in calcium oxide, simulations would model the penetration of energetic antimony ions into the CaO lattice. tuwien.ac.at The simulation calculates the trajectories of a large number of individual ions as they travel through the target material. tuwien.ac.at As an ion moves, it loses energy through two main processes:

Nuclear Stopping: Elastic collisions with the nuclei of the target atoms (Ca and O), which cause the ion to change direction and can displace target atoms from their lattice sites. tuwien.ac.at

Electronic Stopping: Inelastic interactions with the electrons of the target, which reduces the ion's kinetic energy without significant scattering. tuwien.ac.at

The displacement of target atoms creates vacancies and interstitials, collectively known as Frenkel pairs. tuwien.ac.at The accumulation of these point defects during implantation is a key aspect of the simulation. tuwien.ac.at For the formation of the desired SbCaVO complex, the simulation would need to predict the spatial correlation of the implanted Sb ions with the generated calcium and oxygen vacancies.

Computational models suggest that if antimony is implanted into CaO at high temperatures, where Schottky defects (pairs of cation and anion vacancies) are more prevalent, the subsequent annealing process should facilitate the formation of the stable SbCaVO complexes. nih.gov This is because the complex is predicted to be more energetically stable than the separated SbCa and VO point defects. nih.gov The simulation of the annealing step is also critical, as it models the diffusion and interaction of the implanted ions and the lattice defects, which ultimately determines the final defect structure and concentration. rit.edu

Thermodynamic Modeling and Phase Equilibria Simulations

Thermodynamic modeling is essential for understanding the conditions under which a specific compound or phase is stable. It allows for the prediction of phase diagrams and the behavior of materials in complex, multi-component systems.

First-principles calculations are used to determine the formation enthalpies of different compounds, which are then used to construct phase stability diagrams. aip.org For the Ca-Sb-O system, these diagrams would show the regions of chemical potential where different calcium antimonate phases or mixtures of binary oxides (like CaO and Sb2O3/Sb2O5) are stable. aip.orgacs.org

For example, calculations for intrinsic CaO show that calcium vacancies (VCa) and oxygen vacancies (VO) are the most common native defects, and their formation energies depend significantly on the oxygen chemical potential (i.e., whether the conditions are O-rich or O-poor). aip.org The stability of an extrinsic defect like an antimony substitution would be mapped onto this diagram to determine the range of conditions under which it can be successfully incorporated into the lattice. aip.org

The study of interfacial behavior is also critical. For instance, in aqueous environments or in contact with other materials, the surface of antimony-containing calcium oxide can undergo transformations. Geochemical modeling has been used to study the leaching of antimony from industrial waste, where the formation of calcium antimonate compounds, specifically those with a romeite crystal structure (e.g., Ca[Sb(OH)6]2), controls the solubility of antimony. researchgate.net These models predict that the stability and solubility of these phases are highly dependent on pH. researchgate.net At the interface between soil particles and water, scanning electron microscopy (SEM) has shown that the distribution of adsorbed antimony often coincides with calcium, suggesting the co-precipitation of calcium-antimony-oxide phases. researchgate.net In the context of batteries, computational models have explored the formation of a solid-electrolyte interphase (SEI) on calcium metal, predicting that a heterogeneous layer composed primarily of CaO nanocrystals can form. acs.org The boundaries and minority phases within this layer are crucial for enabling Ca2+ ion transport. acs.org

In complex systems containing multiple chemical species, multiphase equilibrium modeling can predict the distribution of elements among various solid and aqueous phases. Geochemical modeling software, such as PHREEQC, is often employed for this purpose. researchgate.net

A practical example is the modeling of antimony leaching from municipal solid waste incinerator (MSWI) bottom ash. researchgate.net This system contains calcium, antimony, and other elements in a highly alkaline environment. The model simulates the chemical reactions between the ash and water. It was hypothesized that the dissolution of romeite-type calcium antimonates controls the concentration of antimonate (Sb(V)) in the leachate. researchgate.net The model proposed that as the pH decreases (for example, due to carbonation), calcium is preferentially leached from the romeite structure. researchgate.net This change in the solid phase composition leads to a higher equilibrium concentration of Sb(V) in the surrounding water. researchgate.net Such models are crucial for environmental risk assessment and for designing remediation strategies.

Table 2: Geochemical Modeling of Calcium Antimonate Equilibrium
ConditionDominant Calcium Antimonate PhaseEffect on Antimony (Sb(V)) LeachingModeling Tool
High pH (~10.6)Ca1.13Sb2(OH)0.26·0.74H2OLow leachingPHREEQC researchgate.net
Lower pH (~8)Ca[Sb(OH)6]2Increased leachingPHREEQC researchgate.net

Reaction Mechanism Modeling

Computational chemistry is used to model the step-by-step pathways of chemical reactions, including identifying intermediate species and calculating the energy barriers for each step. This provides a molecular-level understanding of how reactions occur.

In the context of calcium-based systems, reaction mechanism modeling has been applied to understand the formation of the solid-electrolyte interphase (SEI) in calcium batteries. acs.org It was proposed that the CaO-based SEI forms through the decomposition of the electrolyte solvent. Quantum chemistry calculations can be used to map out the reaction pathway. For example, one proposed mechanism involves the ring-opening of a tetrahydrofuran (B95107) (THF) solvent molecule, initiated by another component of the electrolyte. acs.org This reaction ultimately produces a reactive oxygen source, the 3-buten-1-oxide anion, which then reacts at the surface of the calcium electrode to form calcium oxide. acs.org

Another area where reaction mechanisms are modeled is in the environmental transformation of antimony compounds. In soils and sediments, antimony sulfide (B99878) (Stibnite, Sb2S3) can be oxidized. researchgate.net Modeling can help elucidate the series of oxidation and hydrolysis reactions that convert the insoluble sulfide into more mobile aqueous species like antimonite (SbO3-) and subsequently into the stable hexahydroxoantimonate(V) anion, Sb(OH)6-. researchgate.net These models would consider the role of oxidants like oxygen and Fe/Mn oxides present in the soil. researchgate.net

Adsorption and Catalytic Reaction Pathway Simulations

Computational simulations are a powerful tool for investigating the interactions between molecules and catalyst surfaces, mapping out the intricate pathways of catalytic reactions. For antimony-based oxides, these simulations are crucial for understanding their potential in applications such as selective catalytic reduction (SCR) of nitrogen oxides (NOx) and photocatalysis.

While specific simulations for this compound (CaSb₂O₆) are not extensively documented in dedicated studies, the principles can be inferred from research on related systems. For instance, studies on the role of antimony in mitigating calcium-induced deactivation of SCR catalysts have suggested the formation of inert calcium-antimony-oxide complexes. mdpi.com Computational models can be employed to simulate the formation of such species, like CaSb₂O₄, and determine their stability and electronic properties, which are key to their role in preventing catalyst poisoning. mdpi.com

Simulations of adsorption processes on antimony-based catalysts often focus on the interaction of reactant molecules with active sites. For example, in the context of photocatalysis, theoretical investigations have explored the adsorption of oxygen (O₂) on isolated antimony atomic sites. dicp.ac.cn These studies have found that an end-on adsorption configuration of O₂ is favored, which promotes the formation of key intermediates like Sb-μ-peroxide (Sb-OOH), facilitating an efficient two-electron oxygen reduction reaction (ORR) pathway for hydrogen peroxide (H₂O₂) production. dicp.ac.cn Similarly, first-principles calculations could model the adsorption of pollutants like methyl orange on the surfaces of CaSb₂O₆, to understand the degradation mechanism observed in photocatalysis experiments. researchgate.net

Furthermore, computational studies on hydrocarbon-selective catalytic reduction (HC-SCR) systems have proposed reaction mechanisms involving the adsorption and transformation of hydrocarbons on the catalyst surface. mdpi.com A hypothetical reaction pathway might involve the oxidation of ethanol (B145695) to an intermediate like CH₂=CH-O⁻, which then reacts with adsorbed NO to produce nitrogen, carbon dioxide, and water. mdpi.com DFT calculations can map the energy landscape of such reaction pathways on a CaSb₂O₆ surface, identifying rate-determining steps and transition states.

Scanning Electron Microscope (SEM) analysis in soil studies has shown a high coincidence in the distribution of antimony and calcium, suggesting co-precipitation and adsorption influenced by calcium oxides. researchgate.net This highlights the strong interaction between calcium and antimony species, a phenomenon that can be modeled computationally to understand the surface chemistry and adsorption behavior in various environments.

The table below summarizes key findings from theoretical studies on related antimony and calcium-containing systems, which can provide a framework for understanding the potential catalytic behavior of this compound.

System StudiedSimulation FocusKey Findings
Ag/TiO₂ with Ca and SbMitigation of catalyst poisoningAntimony forms stable Sb-O-Ti linkages and inert Ca-Sb-O complexes, preventing active site blockage by calcium. mdpi.com
Antimony on Carbon NitrideH₂O₂ production via photocatalysisO₂ adsorbs in an "end-on" configuration on isolated Sb sites, promoting an efficient 2e⁻ oxygen reduction reaction. dicp.ac.cn
Antimony in SoilsAdsorption behaviorStrong correlation observed between the presence of Ca and Sb, indicating co-precipitation or adsorption onto calcium oxides. researchgate.net

Charge Transport Mechanisms (e.g., Polaron Hopping)

The movement of charge carriers—electrons and holes—is fundamental to the electronic and photocatalytic properties of a semiconductor. In many metal oxides, charge transport does not occur through simple band-like conduction, but rather through a mechanism known as polaron hopping. A polaron is a quasiparticle consisting of a charge carrier (an electron or hole) and its self-induced lattice distortion.

Computational studies are essential for determining the nature of charge transport in materials like this compound. While direct studies on polaron hopping in CaSb₂O₆ are scarce, extensive theoretical work on other antimony oxides and related perovskites provides a strong basis for understanding its likely behavior.

First-principles calculations can predict whether charge carriers are likely to form large or small polarons. nih.gov Large polarons involve a lattice distortion spread over multiple unit cells and are associated with higher mobility and band-like transport. nih.govacs.org In contrast, small polarons are localized to a single unit cell, and their movement is an incoherent, thermally activated hopping process, leading to much lower mobility. nih.gov

For antimony chalcogenides (Sb₂X₃), computational modeling has suggested the formation of large polarons, indicating that intrinsic self-trapping of charge carriers is not a limiting factor for their performance in solar cells. nih.govacs.org However, in other complex oxides, such as the double perovskite Cs₂AgSbCl₆, polaron hopping has been identified as the principal conduction process. rsc.org

In materials like calcium manganese oxide (Ca₂MnO₄), which has a layered structure containing CaO planes, charge transport occurs via the hopping of small polarons from Mn³⁺ to Mn⁴⁺ sites. acs.orgtechnion.ac.il Theoretical calculations have been used to determine the polaron hopping energy (Wʜ) and the polaron binding energy (Eₚ). acs.org These studies show that by substituting different elements at the calcium site, it is possible to alter the local electrostatic potential, which in turn modifies the polaron hopping barrier and enhances electrical conductivity. acs.orgtechnion.ac.il

For CaSb₂O₆, which belongs to the PbSb₂O₆-type structure, computational studies have focused on its potential as a transparent conducting oxide. researchgate.netacs.org These investigations involve calculating the electronic band structure to determine the effective mass of electrons at the conduction band minimum (CBM). acs.org A low effective mass is indicative of high dispersion and potentially high electron mobility, which is characteristic of band-like transport rather than small polaron hopping. acs.orgacs.org DFT calculations for similar materials like ZnSb₂O₆ have shown a highly dispersive CBM, suggesting good n-type conductivity is achievable. acs.org

The table below outlines key parameters related to charge transport that are often determined through computational investigations of similar oxide materials.

ParameterDescriptionRelevance to CaSb₂O₆
Polaron Type Classifies the charge carrier and its associated lattice distortion (large vs. small).Determines whether transport is band-like or via hopping. Based on related antimony oxides, this could be a key factor in its conductivity. nih.govacs.org
Polaron Binding Energy (Eₚ) The energy gained by the localization of a charge carrier due to lattice distortion.A higher Eₚ favors the formation of stable small polarons. This can be calculated using DFT. rsc.orgacs.org
Polaron Hopping Energy (Wʜ) The activation energy required for a small polaron to hop from one lattice site to another.A lower Wʜ leads to higher charge carrier mobility and conductivity. This is a key output of theoretical models for hopping conduction. rsc.orgacs.org
Electron Effective Mass (mₑ)*A measure of how easily an electron can be accelerated by an electric field in the conduction band.A low effective mass, as predicted for some stibnates, suggests the potential for high mobility and transparent conductivity in CaSb₂O₆. acs.orgacs.org

Advanced Functional Applications and Performance Mechanisms

Photocatalytic Applications

Antimony calcium oxide, specifically in its hydrated form as calcium antimony oxide hydroxide (B78521) (CaSb₂O₅(OH)₂), has emerged as a promising photocatalyst for various environmental applications. Its efficacy stems from its unique electronic and structural properties, which facilitate the generation of reactive species under light irradiation.

Mechanisms of Photocatalytic Degradation for Organic Pollutants (e.g., Dyes, Benzene)

The photocatalytic degradation of organic pollutants by this compound involves a series of steps initiated by the absorption of light. When CaSb₂O₅(OH)₂ is irradiated with light of sufficient energy, typically UV light, electrons in the valence band are excited to the conduction band, leaving behind positively charged holes. mdpi.com This charge separation is the primary step in the photocatalytic process.

Research has shown that CaSb₂O₅(OH)₂ nanocrystals are effective in degrading various organic pollutants, including dyes like rhodamine B, methyl orange, and methylene (B1212753) blue, as well as volatile organic compounds such as benzene (B151609). capes.gov.brresearchgate.netacs.org The degradation process ultimately leads to the mineralization of these complex organic molecules into simpler, less harmful substances like CO₂ and water. acs.org

The primary drivers of photocatalytic degradation are highly reactive oxygen species (ROS) and the photogenerated charge carriers themselves (electrons and holes). mdpi.com Electron spin resonance (ESR) experiments have been crucial in identifying the specific ROS involved in the photocatalytic process of antimony-based oxides.

Hydroxyl Radicals (•OH): These are powerful, non-selective oxidizing agents that can attack a wide range of organic molecules. They are primarily formed when the photogenerated holes on the catalyst surface react with water molecules or hydroxide ions. acs.org Studies on similar antimony oxide hydrate (B1144303) systems have confirmed the presence of long-lived •OH radicals, which contribute significantly to their high photocatalytic activity. researchgate.net

Superoxide (B77818) Radicals (•O₂⁻): These are formed when the photoexcited electrons in the conduction band react with adsorbed molecular oxygen. mdpi.com The generation of a large amount of superoxide radicals is considered a key reason for the good photocatalytic performance of antimony oxide hydrates. researchgate.net

Photogenerated Holes (h⁺): In addition to generating hydroxyl radicals, the holes themselves can directly oxidize adsorbed organic pollutant molecules. researchgate.net

The degradation of complex organic molecules like dyes and benzene proceeds through a series of intermediate steps. The specific reaction pathways can be elucidated using techniques like liquid chromatography-mass spectrometry, which helps in identifying the intermediate products formed during the reaction. capes.gov.br

For instance, in the degradation of rhodamine B, the process is believed to involve several steps, including N-de-ethylation, cleavage of the chromophore ring, and eventual mineralization. capes.gov.br Similarly, the degradation of benzene over CaSb₂O₅(OH)₂ nanocrystals likely involves the initial attack by hydroxyl radicals, leading to the formation of phenol (B47542) and other hydroxylated intermediates, which are then further oxidized. acs.org

The proposed general mechanism for the photocatalytic degradation of an organic pollutant (OP) can be summarized as follows:

Excitation: CaSb₂O₅(OH)₂ + hν → CaSb₂O₅(OH)₂ (e⁻ + h⁺)

Hole Reactions:

h⁺ + H₂O → •OH + H⁺

h⁺ + OH⁻ → •OH

h⁺ + OP → Oxidation products

Electron Reactions:

e⁻ + O₂ → •O₂⁻

Radical Reactions:

•OH + OP → Degradation products

•O₂⁻ + H⁺ → HO₂•

HO₂• + HO₂• → H₂O₂ + O₂

H₂O₂ + e⁻ → •OH + OH⁻

Mineralization: Degradation products → CO₂ + H₂O + mineral acids

This complex network of reactions ensures the breakdown of stable organic pollutants into benign final products. capes.gov.bracs.org

Heterogeneous Photocatalysis for Environmental Remediation

Heterogeneous photocatalysis using semiconductor materials like this compound is a key advanced oxidation process for environmental remediation. northeastern.eduthe-innovation.org It offers a sustainable approach to water and air purification by harnessing light energy to decompose a wide array of pollutants. acs.orgresearchgate.net

CaSb₂O₅(OH)₂ has demonstrated high photocatalytic activity and long-term stability in the decomposition of aqueous solutions of dyes, outperforming commercial TiO₂ (P25) under similar conditions. capes.gov.brresearchgate.net This enhanced activity is attributed to its stronger oxidative capability and larger specific surface area. capes.gov.br The process is considered heterogeneous because the photocatalyst (solid) is in a different phase from the pollutants (liquid or gas). the-innovation.org This allows for easier separation and recovery of the catalyst after the treatment process, a significant advantage for practical applications. the-innovation.org

PollutantCatalystConditionsDegradation EfficiencyReference
Rhodamine BCaSb₂O₅(OH)₂UV irradiationHigh capes.gov.br
Methyl OrangeCaSb₂O₅(OH)₂UV irradiationHigh capes.gov.br
Methylene BlueCaSb₂O₅(OH)₂UV irradiationHigh researchgate.net
Benzene (gas phase)CaSb₂O₅(OH)₂UV irradiation~29% conversion acs.org

Photocatalytic Water Splitting for Hydrogen Evolution

Beyond pollutant degradation, antimony-containing oxides show potential in the field of renewable energy, specifically in photocatalytic water splitting for hydrogen (H₂) production. nih.gov This process uses solar energy to split water into hydrogen and oxygen. nih.gov

While research on this compound itself for water splitting is limited, studies on related antimony-doped perovskite materials like SrTiO₃ provide valuable insights. Doping with antimony (Sb⁵⁺) has been shown to significantly enhance visible-light-driven H₂ evolution. rsc.org The Sb⁵⁺ codopant is believed to play a role in charge compensation, which helps to stabilize the desired oxidation state of other dopants (like rhodium) and suppress the recombination of photogenerated charge carriers. rsc.orgfrontiersin.org This enhancement in charge separation is crucial for improving the efficiency of water reduction to H₂. rsc.org

For instance, a CaTiO₃ photocatalyst codoped with aluminum, rhodium, and antimony demonstrated a notable increase in the H₂ evolution rate compared to a catalyst without antimony. rsc.org This suggests that incorporating antimony into calcium-based oxide structures is a promising strategy for developing efficient photocatalysts for hydrogen production. rsc.org

Influence of Material Morphology, Specific Surface Area, and Doping on Photocatalytic Efficiency

The photocatalytic performance of this compound is not solely dependent on its chemical composition but is also heavily influenced by its physical and structural properties.

Morphology and Specific Surface Area: A high specific surface area is a critical factor for enhancing photocatalytic activity. mdpi.com It provides more active sites for the adsorption of pollutant molecules and for the photocatalytic reactions to occur. researchgate.netmdpi.com CaSb₂O₅(OH)₂ nanocrystals synthesized via a microwave-hydrothermal method exhibited a large specific surface area of 101.8 m² g⁻¹, which is a key contributor to their high photoactivity. acs.org The small particle size, around 8 nm, further contributes to this high surface area. acs.org

Doping: Doping with other elements is a widely used strategy to modify the electronic structure and improve the photocatalytic efficiency of semiconductor materials. mdpi.commdpi.com Doping can enhance light absorption, improve charge separation, and increase the number of active sites. mdpi.com In the context of antimony-containing oxides, codoping with Sb⁵⁺ has been shown to be an effective strategy. rsc.orgfrontiersin.org For example, in tin oxide (SnO₂), doping with calcium (Ca²⁺) has been shown to reduce the band gap and improve the separation of photogenerated electron-hole pairs, leading to enhanced photocatalytic activity. researchgate.net This principle suggests that creating composite or doped materials involving antimony, calcium, and other oxides can be a powerful approach to tune and enhance photocatalytic performance. rsc.org

PropertyInfluence on Photocatalytic EfficiencyExample with this compound
High Specific Surface Area Increases active sites for adsorption and reaction. mdpi.comCaSb₂O₅(OH)₂ nanocrystals with 101.8 m² g⁻¹ show high activity. acs.org
Nanocrystalline Morphology Provides a large surface-to-volume ratio.~8 nm particle size contributes to high efficiency. acs.org
Doping/Codoping Modifies electronic structure, enhances charge separation, and improves light absorption. mdpi.comSb⁵⁺ codoping in related perovskites significantly boosts H₂ evolution. rsc.org

Reusability and Long-Term Stability Studies of Photocatalysts

The practical application of photocatalysts is contingent on their long-term stability and reusability. Research into this compound-based photocatalysts has demonstrated promising results in this regard. For instance, nanocrystalline calcium antimony oxide hydroxide, with the chemical formula CaSb₂O₅(OH)₂, has been shown to possess high activity and long-term stability. This stability is largely attributed to its strong oxidative capability and a larger specific surface area compared to commercial titania (TiO₂) photocatalysts like P25. Current time information in Mexico City, MX.nih.govresearchgate.net The stability of a photocatalyst is a critical factor for its practical use in environmental remediation. nih.gov

In cycling experiments for the photodegradation of tetracycline (B611298), a 2D/2D p-n heterojunction composed of CaSb₂O₆ and graphitic carbon nitride (g-C₃N₄), denoted as CSO-CN-3, exhibited good reusability. arxiv.org Similarly, heterojunctions based on calcium oxide, such as a Ca + 0.25%CTO composite, have been tested for their reusability in the discoloration of Rhodamine B dye over multiple cycles, with XRD analysis confirming the stability of the material after reuse. jst.go.jp The incorporation of calcium oxide into other photocatalyst systems, like TiO₂, has also been noted to improve their stability and reusability by preventing nanoparticle agglomeration and reducing corrosion rates. wikipedia.org

The following table summarizes the findings on the reusability of this compound and related photocatalysts from various studies.

PhotocatalystTarget PollutantReusability/Stability PerformanceSource
CaSb₂O₅(OH)₂Dyes (Rhodamine B, Methyl Orange, Methylene Blue)Exhibited remarkable stabilities and activities, better than P25 TiO₂. nih.gov nih.gov
CaSb₂O₆/g-C₃N₄ (CSO-CN-3)TetracyclineGood reusability in cycling experiments for photodegradation. arxiv.org arxiv.org
Ca + 0.25%CTORhodamine BTested for three cycles with XRD analysis confirming post-use stability. jst.go.jp jst.go.jp

Thermoelectric Phenomena and Materials

While research on the thermoelectric properties of a compound generically named "this compound" is limited, studies on specific calcium-antimony-oxide systems, such as the mixed-anion oxypnictide Ca₄Sb₂O, provide valuable insights into the potential thermoelectric performance of this class of materials. The following sections will discuss the fundamental principles and enhancement strategies for thermoelectric performance, drawing on data for Ca₄Sb₂O as a representative example.

The thermoelectric effect in materials like Ca₄Sb₂O is governed by the interplay of their electrical and thermal transport properties. A good thermoelectric material should possess a high Seebeck coefficient (S), high electrical conductivity (σ), and low thermal conductivity (κ). These parameters are combined in the dimensionless figure of merit, ZT = (S²σT)/κ, where T is the absolute temperature.

For the mixed-anion oxypnictide Ca₄Sb₂O, ab initio calculations predict promising thermoelectric characteristics. The material is predicted to be a p-type dopable semiconductor with large charge-carrier mobilities. nih.gov The valence band maximum is primarily composed of Sb p-states, while the conduction band minimum is dominated by Ca 3d-states. nih.gov A key feature for potential high thermoelectric performance in Ca₄Sb₂O is its predicted ultra-low lattice thermal conductivity (κₗ), which is a characteristic of high-efficiency thermoelectric materials. nih.gov The predicted κₗ for Ca₄Sb₂O is approximately 0.8 W m⁻¹ K⁻¹ above 750 K, which is comparable to state-of-the-art thermoelectric materials like PbTe. nih.gov The dominant scattering mechanism limiting hole mobility in Ca₄Sb₂O is identified as polar optical phonon scattering, a common feature in other high-performance thermoelectric materials. nih.gov

To improve the ZT of thermoelectric materials like Ca₄Sb₂O, various strategies are employed to optimize the electrical and thermal transport properties.

A primary approach to reducing lattice thermal conductivity is to introduce features that scatter phonons, which are the primary heat carriers in a crystal lattice. Nanostructuring and interface engineering are effective methods for achieving this. For Ca₄Sb₂O, theoretical calculations suggest that nanostructuring to a crystal grain size of 20 nm could reduce the room temperature thermal conductivity by approximately 40%. nih.gov This significant reduction is due to the increased scattering of phonons at the newly introduced grain boundaries.

In related oxide systems, such as Ca₃Co₄O₉, nanoscale texturing through the creation of nanoscale platelets and the inclusion of metallic nanoparticles (e.g., Ag) has been shown to effectively scatter phonons, leading to lower thermal conductivity and an enhanced ZT. nih.govmdpi.com This approach creates a "phonon-glass electron-crystal" material, where phonons are scattered as in an amorphous glass, while electrons flow with minimal disruption as in a crystal.

The power factor (S²σ), which represents the electrical performance of a thermoelectric material, is highly dependent on the carrier concentration (n). Doping with appropriate elements is a common strategy to optimize 'n' to a level that maximizes the power factor. For p-type Ca₄Sb₂O, achieving an optimal hole concentration is crucial for maximizing its ZT. nih.gov

In other antimony-containing thermoelectric materials like Ca₅Al₂Sb₆, studies have shown that the maximum ZT is achieved at an optimal carrier concentration, which can be tuned by doping. For instance, Na⁺ doping on Ca²⁺ sites has been explored to modify the carrier concentration. mdpi.com The effectiveness of a dopant is also related to its solubility and ability to be activated within the host lattice. mdpi.com

The mobility of charge carriers (μ) is another critical factor. In Ca₄Sb₂O, the predicted hole mobilities are limited by polar optical phonon scattering. nih.gov Strategies to mitigate this scattering or to enhance mobility through other means could further improve thermoelectric performance. In some thermoelectric oxides, controlling defects and the oxygen content can also be a viable method to adjust the carrier concentration. utwente.nl

Entropy engineering has emerged as a powerful strategy to enhance the thermoelectric performance of materials. This approach involves creating a high-entropy-stabilized single-phase solid solution by alloying multiple elements on a specific crystallographic site. This high configurational entropy can lead to several beneficial effects, including the stabilization of high-symmetry crystal structures which can enhance the Seebeck coefficient, and the creation of significant lattice distortions that strongly scatter phonons, thereby reducing lattice thermal conductivity. wikipedia.orgmdpi.comrsc.org

While specific studies on entropy engineering in Ca₄Sb₂O are not yet available, the principles can be applied. For example, co-alloying on the Ca or Sb sites with multiple elements could potentially lead to a high-entropy variant of the Ca₄Sb₂O structure. This could simultaneously optimize the electronic band structure and induce strong phonon scattering from the mass and strain fluctuations in the lattice, ultimately leading to a higher ZT value. In other oxide systems, such as perovskites, high-entropy design has been shown to effectively reduce thermal conductivity. mdpi.com For instance, in a high-entropy (La₀.₂₅Sr₀.₂₅Ba₀.₂₅Ca₀.₂₅)CoO₃ ceramic, the lattice distortion resulting from the disordered rare-earth sites creates multi-scale phonon scattering centers, inhibiting lattice thermal conductivity. mdpi.com

High-Temperature Thermoelectric Properties and Structural Stability

This compound, specifically CaSb₂O₆, demonstrates remarkable structural stability at elevated temperatures. Research indicates that CaSb₂O₆ can maintain its structural integrity and approximately 100% of its initial performance even after being subjected to temperatures as high as 1000 °C. acs.org This inherent thermal stability is a critical prerequisite for materials intended for high-temperature applications, including thermoelectric power generation where materials must operate reliably over extended periods under significant thermal stress. acs.orgresearchgate.net

While direct and extensive research on the thermoelectric properties of CaSb₂O₆ is not widely documented, the study of related oxide materials provides valuable insights. Perovskite-type oxides, such as calcium manganates (CaMnO₃), are extensively investigated for high-temperature thermoelectric applications due to their stability in various atmospheres and significant conductivity and thermopower at temperatures up to 1000°C. bohrium.comresearchgate.net The introduction of antimony (Sb) as a dopant in such systems, for instance in (Ca₀.₉Sb₀.₁)MnO₃, has been shown to influence electrical transport properties. osti.gov In these materials, substitutions at the calcium site generally lead to a notable increase in electrical conductivity (σ) while moderately decreasing the absolute value of the Seebeck coefficient (S). osti.gov This suggests that antimony-containing calcium oxides possess characteristics favorable for thermoelectric applications.

The performance of a thermoelectric material is often evaluated by its dimensionless figure of merit, ZT. For related oxide compounds, ZT values can be optimized through compositional tuning. For example, electron-doped CaMnO₃ derivatives show promise for converting heat into electricity. researchgate.net The compound (Ca₀.₉Bi₀.₁)MnO₃, closely related to the antimony-doped variant, achieves a power factor of 2.8 x 10⁻⁴ W m⁻¹K⁻² at 800°C, indicating the potential of this class of materials. osti.gov

Table 1: Thermoelectric Properties of Related Calcium-Based Oxide Compounds

Compound Temperature (°C) Power Factor (W m⁻¹K⁻²) Max ZT Seebeck Coefficient (S) Electrical Conductivity (σ)
(Ca₀.₉Bi₀.₁)MnO₃ 800 2.8 x 10⁻⁴ 0.085 at 900°C N/A N/A
Ca₃SnO 17 N/A 0.02 at 290 K Positive N/A

Note: This table presents data from related compounds to infer the potential of this compound, as direct comprehensive data for CaSb₂O₆ is limited.

Charge Transport Kinetics and Small Polaron Hopping Mechanisms in Oxide Thermoelectrics

In many oxide thermoelectric materials, including calcium-based oxides like CaMnO₃, charge transport at elevated temperatures is governed by a mechanism known as small polaron hopping. researchgate.netosti.govresearchgate.net A polaron is a quasiparticle formed when an excess charge carrier (an electron or a hole) becomes localized due to its interaction with the surrounding polarizable lattice, causing a local distortion. aps.org When thermally activated, this polaron can "hop" from one lattice site to another, constituting the primary mode of electrical conduction. aps.orgnovapublishers.com

The charge transport kinetics in these oxides are analyzed using the small polaron hopping model. researchgate.netresearchgate.net The electrical conductivity (σ) in this model is temperature-dependent and follows an Arrhenius-type relation, indicating a thermally activated process. The activation energy for this hopping is a key parameter; a lower activation energy generally results in higher electrical conductivity and charge carrier mobility. researchgate.net For instance, in doped CaMnO₃ systems, the type of dopant can significantly alter these activation energies. researchgate.net

The hopping conduction can be either adiabatic or non-adiabatic. In the adiabatic regime, the charge carrier adjusts smoothly as it moves between sites, whereas in the diabatic regime, the transfer is instantaneous. aps.org For many oxide systems, including electron-doped calcium manganites, the transport properties are consistent with the activated jumps of n-type adiabatic small polarons. researchgate.net The relatively low mobility observed in some of these materials is attributed to the strong localization of the polarons on the manganese sites. researchgate.net Given the structural and chemical similarities, it is highly probable that the charge transport in this compound at high temperatures also follows a small polaron hopping mechanism.

Gas Sensing Applications

While specific studies on this compound (CaSb₂O₆) for gas sensing are sparse, related metal antimonates with the general formula MSb₂O₆ (where M can be Ni, Co, Mg, Zn) have shown significant potential as chemiresistive gas sensors. researchgate.netnih.gov These materials, which share a similar trirutile-like structure, have been successfully used to detect a variety of gases, including CO, CO₂, H₂S, and various hydrocarbons. researchgate.netnih.gov The sensing performance of these antimonates is often attributed to their nanometric particle size, porosity, and specific morphology achieved during synthesis. researchgate.net This suggests that CaSb₂O₆, as part of the same material family, is a promising candidate for gas sensing applications.

Principles and Mechanisms of Chemiresistive Gas Sensing

Chemiresistive gas sensors operate based on a fundamental principle: the electrical resistance of a semiconducting material changes upon exposure to a target gas. researchgate.netmdpi.com This change is caused by chemical reactions, primarily oxidation-reduction (redox) reactions, occurring on the sensor's surface. researchgate.netmdpi.com The process involves the adsorption and desorption of gas molecules, which leads to a transfer of charge carriers (electrons or holes) between the gas molecules and the sensing material, thereby altering its conductivity. mdpi.com

The sensing mechanism in polycrystalline metal oxides is widely explained by two interconnected models: the Surface Space Charge Model and the Grain Boundary Barrier Model. rsc.orgnih.govmdpi.com

Surface Space Charge Model: When an n-type semiconductor metal oxide is in the air, oxygen molecules adsorb on its surface. These molecules capture free electrons from the material's conduction band to form negatively charged oxygen species (O₂⁻, O⁻, or O²⁻, depending on the temperature). rsc.orgnih.gov This process creates an electron-depleted region near the surface, known as the surface space charge layer or depletion layer. rsc.orgnih.gov The formation of this layer reduces the material's conductivity, leading to a high-resistance state. nih.gov

The interaction between the target gas and the sensor surface is mediated by pre-adsorbed oxygen ions. mdpi.comacs.orglist.lu The specific oxygen species involved depends on the operating temperature:

Below 150°C: Molecular oxygen ions (O₂⁻) are dominant.

Between 150°C and 400°C: Atomic oxygen ions (O⁻) are the primary species.

Above 400°C: Doubly charged atomic oxygen ions (O²⁻) may form.

When a reducing gas (e.g., CO, H₂) is introduced, it reacts with these adsorbed oxygen ions. This reaction releases the trapped electrons back into the conduction band of the n-type semiconductor. rsc.org The increased electron concentration leads to a decrease in the width of the depletion layer and the height of the grain boundary barriers, resulting in a significant drop in resistance, which constitutes the sensing signal. rsc.org Conversely, for an oxidizing gas (e.g., NO₂), it can directly adsorb and trap more electrons, further increasing the resistance. mdpi.com

Selectivity and Sensitivity Enhancement Strategies

A primary challenge for metal oxide gas sensors is their limited selectivity, as they tend to react with multiple gases. mdpi.comacs.org Several strategies have been developed to enhance both sensitivity (the magnitude of the response) and selectivity (the ability to detect a specific gas in a mixture). acs.orgmdpi.comrsc.org

Catalytic Functionalization: The addition of noble metal nanoparticles (e.g., Pt, Pd, Au, Ag) to the surface of the metal oxide is a highly effective strategy. acs.orgmdpi.com These catalysts can enhance sensitivity and selectivity through two main mechanisms:

Chemical Sensitization: The catalyst promotes the dissociation of gas molecules or the spillover of reactive species onto the oxide surface, accelerating the sensing reaction. acs.org

Electronic Sensitization: The catalyst can alter the electronic properties of the oxide through the formation of a Schottky junction at the metal-semiconductor interface, modulating the charge transfer process. acs.org

Composite and Doped Materials: Creating composite oxides or doping the primary metal oxide with other metallic or non-metallic elements can modify the material's electronic structure and catalytic properties. rsc.orgnih.gov For example, adding antimony to tin oxide enhances electrical conductivity and improves sensor performance. mdpi.com Composite metal oxides can also exhibit synergistic effects where the components complement each other's catalytic actions. nih.gov

Nanostructuring and Morphology Control: The performance of a sensor is highly dependent on its surface-to-volume ratio. mdpi.commdpi.com Fabricating the sensing material into nanostructures such as nanowires, nanotubes, or highly porous films provides a larger surface area for gas interaction, significantly boosting sensitivity. mdpi.com Controlling the grain size is also crucial; when the grain size becomes comparable to or smaller than twice the depletion layer width, the entire grain can be affected by surface reactions, leading to a much larger change in resistance and thus higher sensitivity. researchgate.net

Quantum Information Science Applications

The compound this compound has emerged as a material of significant interest in the field of quantum information science. Theoretical studies, particularly high-throughput first-principles calculations, have identified antimony-doped calcium oxide as a promising host for solid-state quantum bits (qubits). nih.govnsf.gov The primary appeal of calcium oxide (CaO) as a host material stems from its composition, which is naturally "quiet" from a magnetic perspective. nih.gov Naturally abundant CaO contains a very low percentage of nuclei with non-zero spins, which are a major source of magnetic noise that can destroy the delicate quantum information stored in a qubit. nih.govuchicago.edu This inherent property makes CaO a potentially superior alternative to traditional qubit hosts like diamond or silicon carbide, which often require costly isotopic engineering to reduce environmental noise. nih.govuchicago.edu

Theoretical Exploration of Qubit Properties in Antimony-Doped Calcium Oxide

First-principles calculations have been instrumental in predicting the potential of specific defects within the CaO lattice to function as high-performance qubits. nih.gov Computational screening of thousands of potential defects has singled out a specific configuration involving an antimony (Sb) atom as particularly promising. uchicago.edu This defect, denoted as SbCaVO, consists of an antimony atom substituting a calcium atom adjacent to an oxygen vacancy. nih.gov This complex is predicted to be stable in a negatively charged state (SbCaVO)⁻ under specific synthesis conditions. nih.gov

The electronic properties of this antimony defect are remarkably similar to those of the well-studied nitrogen-vacancy (NV) center in diamond, which is a leading qubit candidate. nih.govarxiv.org The SbCaVO defect in CaO is predicted to have a triplet ground state, a prerequisite for a spin qubit. nih.gov The strong coupling between the electron spin of the defect and the high-spin nucleus of the antimony dopant (121Sb and 123Sb both have large nuclear spins) leads to a rich structure of controllable quantum levels. nih.govscispace.com

A key theoretical finding is the emergence of "atomic clock-like transitions." These are specific transitions between quantum levels that are exceptionally well-protected from environmental magnetic noise. nih.gov Operating a qubit at these clock-like transitions is predicted to dramatically increase its coherence time—the duration for which it can maintain quantum information. nih.gov For a related defect involving bismuth (another group 15 element), the Hahn-echo coherence time (T₂) at such a transition was calculated to potentially exceed several seconds, a significant improvement over the millisecond coherence times of many existing qubits. nih.govuchicago.edu While specific T₂ values for the antimony defect are part of ongoing theoretical exploration, the underlying physics suggests a similar potential for exceptionally long coherence. nih.govaps.org

Table 1: Predicted Properties of the SbCaVO Defect in Calcium Oxide for Quantum Applications
PropertyPredicted Value / CharacteristicSignificanceSource
Defect StructureAntimony atom at a Ca site next to an O vacancy (SbCaVO)Creates a stable, localized electronic state suitable for a qubit. nih.gov
Stable Charge StateNegative (-1)This charge state possesses the desired spin-1 (triplet) ground state. nih.gov
Electronic StructureSimilar to the NV center in diamondIndicates a viable optical cycle for qubit initialization and readout. nih.govarxiv.org
Zero-Phonon Line (ZPL)Predicted in the range of 0.53–0.78 eVThis energy range is relevant for optical manipulation and readout of the qubit state. nih.govarxiv.org
Coherence PropertiesPotential for atomic clock-like transitions, leading to long coherence timesEnhanced protection from environmental noise, enabling longer quantum computations. nih.gov

Defect Engineering for Quantum Coherence and Noise Reduction

The theoretical predictions for antimony-doped CaO qubits are heavily reliant on the ability to create and control the specific SbCaVO defect within the crystal lattice. This is the domain of defect engineering. First-principles calculations provide a roadmap for the experimental synthesis of these materials by predicting the necessary thermodynamic conditions. arxiv.org

To achieve the desired negatively charged (SbCaVO)⁻ state, which has the required spin-1 configuration, the material must be grown under n-type conditions. nih.govarxiv.org Theoretical models indicate that this is best achieved under "Ca-rich" (or O-poor) growth environments. arxiv.orgarxiv.org These conditions would make the formation of the antimony defect more favorable compared to other competing, undesirable defects. arxiv.orgaip.org Intrinsic defects, such as calcium and oxygen vacancies, act as compensating centers that can trap charge carriers and limit the ability to control the defect's charge state. aip.orgarxiv.org Therefore, precise control over the growth or processing atmosphere (e.g., oxygen partial pressure) is critical to stabilizing the desired antimony defect and maximizing quantum coherence. aip.org

Furthermore, the CaO host itself provides a significant advantage in noise reduction. nih.gov Unlike diamond or silicon carbide, natural calcium oxide has a very low abundance of isotopes with nuclear spin (43Ca and 17O are the only ones, with very low natural abundance). nih.gov This scarcity of surrounding nuclear spins results in a "virtually noiseless" magnetic environment for the defect's electron spin, which is a fundamental requirement for achieving long quantum coherence times without the need for expensive isotopic purification of the host material. nih.govscispace.com

Other Catalytic Applications

Electrocatalysis (e.g., electrooxidation processes)

Antimony-doped metal oxides have emerged as promising co-catalysts for electrocatalytic oxidation. acs.org For instance, antimony-doped tin oxide (ATO) combined with carbon nanotubes has been used as a support for palladium catalysts in the electrooxidation of formic acid, showing enhanced activity and stability. acs.org This improvement is attributed to the generation of a large number of oxygen vacancies by the antimony-doped material, which facilitates the oxidation of formic acid. acs.org Similarly, antimony-doped SnO2/Ti electrodes have demonstrated high efficiency in the electrocatalytic degradation of Rhodamine B, achieving a 99.1% degradation rate in an alkaline medium. acs.org

Furthermore, mixed metal-antimony oxides are being investigated as durable electrocatalysts for water oxidation, particularly at low pH. chemrxiv.org The thermodynamic stability and electrical conductivity of antimony oxides make them suitable components for acid-stable water oxidation electrocatalysts. chemrxiv.org Computational studies have revealed that the presence of antimony can increase the metal-oxygen bond strength, suppressing the electrooxidative dissolution of the active metal. chemrxiv.org For example, mixed ruthenium-antimony oxides have shown remarkable stability and high activity for the oxygen evolution reaction (OER) at elevated temperatures in acidic conditions. chemrxiv.org

Catalyst SystemApplicationKey FindingReference
Pd/ATO-CNTsElectrooxidation of formic acidAntimony doping creates oxygen vacancies, enhancing catalytic activity and stability. acs.org
Sb-doped SnO2/TiElectrocatalytic degradation of Rhodamine BAchieved 99.1% degradation in alkaline medium. acs.org
AONP-PANI-SWCNT/GCEElectro-oxidation of lindaneNanocomposite structure provides synergistic enhancement of electrocatalytic activity. frontiersin.org
Mixed Ru-Sb oxidesOxygen evolution reaction (OER)High stability and activity at elevated temperatures in acidic media due to suppressed dissolution. chemrxiv.org

Lewis Acid Catalysis and Acidic Properties

The intrinsic Lewis acidic properties of antimony are a key feature in its catalytic applications. acs.org The ability to tune the Lewis acidity by modifying the organic substituents on the antimony center and its oxidation state allows for a wide range of applications. acs.org Organoantimony compounds, particularly those in the +5 oxidation state, can act as potent Lewis acids. wikipedia.org The Lewis acidity arises from both donor-acceptor orbital interactions and electrostatic interactions. wikipedia.org

A notable example is antimony oxide hydroxide ethanedisulfonate, a layered material with positively charged antimony oxide hydroxide layers. nih.gov This material functions as a heterogeneous Lewis acid catalyst for reactions such as ketal formation. nih.gov A significant advantage is its ability to catalyze the reaction without the need for pre-drying the solvent, and it can be recovered and reused. nih.gov

Antimony(III) chloride impregnated on alumina (B75360) has also been shown to be an efficient and economical Lewis acid catalyst for the one-pot synthesis of dihydropyrimidinones under solvent-free conditions, particularly with microwave irradiation. researchgate.net

The acidity of supported tungsten oxide catalysts, which can generate Brønsted acid sites, is another area of investigation. mdpi.com While not directly involving a calcium-antimony compound, the study of catalyst poisoning by calcium is relevant. Calcium compounds can deactivate catalysts by reacting with components like tungsten to form calcium tungstate, thereby reducing the concentration of acid sites. mdpi.com

CatalystReaction CatalyzedKey FeaturesReference
Antimony oxide hydroxide ethanedisulfonateKetal formationHeterogeneous, reusable, functions in non-anhydrous conditions. nih.gov
Antimony(III) chloride on aluminaSynthesis of dihydropyrimidinonesEfficient under solvent-free microwave conditions. researchgate.net
Organoantimony(V) compoundsVarious organic transformationsTunable and strong Lewis acidity. acs.orgwikipedia.org

Development of Bimetallic and Dual Catalytic Systems

The development of bimetallic and dual catalytic systems involving antimony is an active area of research aimed at enhancing catalytic performance and stability. acs.org Antimony is often combined with other metals to create synergistic effects. acs.org For instance, in the context of selective catalytic reduction (SCR) of NOx from diesel engines, antimony has been investigated as a means to mitigate deactivation caused by calcium poisoning in silver-based catalysts. mdpi.com The addition of antimony to a Ca-poisoned Ag/TiO2 catalyst was found to suppress deactivation, with a 3% Sb loading achieving a NOx conversion rate of 95.88%. mdpi.comresearchgate.net Mechanistic studies suggest that antimony preserves the catalytic activity by forming stable Sb-O-Ti linkages and inert Ca-Sb-O complexes, which prevents calcium from blocking the active sites. mdpi.com

In electrocatalysis, bimetallic antimony-platinum (SbPt) nanoparticles have been synthesized and shown to be highly active for reactions like the electro-oxidation of glycerol (B35011) to dihydroxyacetone. nthu.edu.tw The presence of antimony is believed to induce geometric and electronic modifications on the platinum surface, weakening the adsorption of species and enhancing catalytic activity. nthu.edu.tw

Phosphorus-doped iron-molybdenum bimetallic oxide catalysts have also been developed for the oxidative dehydrogenation of lactate (B86563) to pyruvate, demonstrating stable selectivity over extended reaction times. mdpi.com Similarly, a manganese-zinc bimetallic catalyst supported on activated carbon has shown high conversion and selectivity for the oxidation of ethyl lactate to ethyl pyruvate, with both Brønsted and Lewis acid sites contributing to the catalytic activity. mdpi.com

Antimony(III) oxide itself has been shown to possess dual catalytic activity. researchgate.net It acts as a polymerization catalyst for the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET) and can also catalyze the depolymerization of PET waste through glycolysis, demonstrating higher activity than other common catalysts like zinc acetate (B1210297) and antimony(V) oxide. researchgate.net

Bimetallic/Dual Catalyst SystemApplicationMechanism/Key FindingReference
Sb-Ag/TiO2Selective Catalytic Reduction (SCR) of NOxSb mitigates Ca-poisoning by forming stable Sb-O-Ti and inert Ca-Sb-O complexes. mdpi.com
SbPt nanoparticlesElectrocatalysis (glycerol oxidation)Geometric and electronic effects of Sb on Pt enhance activity. nthu.edu.tw
Antimony(III) oxidePET synthesis and depolymerizationActs as a catalyst for both polymerization and glycolysis-based depolymerization. researchgate.net
Phosphorus-doped Fe-Mo oxideOxidative dehydrogenationBimetallic system shows stable selectivity. mdpi.com
Mn-Zn on activated carbonOxidation of ethyl lactatePresence of both Brønsted and Lewis acid sites is critical for activity. mdpi.com

Mechanistic Studies of Catalytic Reactions beyond Photocatalysis

Understanding the mechanisms of catalytic reactions is crucial for designing more efficient catalysts. acs.org In the realm of electrocatalysis, mechanistic studies of antimony-containing catalysts often focus on the role of antimony in enhancing stability and activity. For example, in mixed cobalt-antimony and manganese-antimony oxides used for water oxidation, density functional theory (DFT) calculations have shown that the cohesive energies of the antimonate (B1203111) structures are higher than their single-metal oxide counterparts, indicating improved structural and electrochemical stability. chemrxiv.org The stabilization is attributed to the increased metal-oxygen bond strength induced by antimony, which suppresses the dissolution of the catalytically active metal. chemrxiv.org

In the selective catalytic reduction (SCR) of NOx, the mechanism by which antimony mitigates calcium-induced deactivation has been elucidated. mdpi.com Antimony's presence leads to the formation of stable Sb-O-Ti linkages and inert calcium-antimony-oxide complexes. mdpi.com This prevents the formation of calcium oxide, which would otherwise react with other catalyst components and block active sites, thereby preserving the catalyst's redox functionality. mdpi.com

For bimetallic catalysts like iron-molybdenum oxide, mechanistic investigations have revealed that electron transfer between the two metals enhances the catalyst's oxidative capability. mdpi.com In situ analysis has shown that lattice oxygen acts as the active oxygen species in the dehydrogenation process. mdpi.com Similarly, for catalysts like TS-1 in oxidation reactions, mechanistic studies have identified Ti-OOH species as the active centers that operate through a non-radical pathway. mdpi.com

These detailed mechanistic insights, often gained through a combination of experimental techniques and computational modeling, are essential for the rational design and optimization of catalytic systems for various applications beyond photocatalysis. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.